molecular formula C9H16N2O3 B043011 4-Boc-2-Oxopiperazine CAS No. 76003-29-7

4-Boc-2-Oxopiperazine

Numéro de catalogue: B043011
Numéro CAS: 76003-29-7
Poids moléculaire: 200.23 g/mol
Clé InChI: FCMLWBBLOASUSO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Boc-2-Oxopiperazine, also known as this compound, is a useful research compound. Its molecular formula is C9H16N2O3 and its molecular weight is 200.23 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Boc-3-oxopiperazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

tert-butyl 3-oxopiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)11-5-4-10-7(12)6-11/h4-6H2,1-3H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCMLWBBLOASUSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70390102
Record name 1-Boc-3-oxopiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76003-29-7
Record name 1-Boc-3-oxopiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Boc-3-oxopiperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-Boc-2-Oxopiperazine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis, Characterization, and Application of 4-Boc-2-Oxopiperazine (CAS No. 76003-29-7), a Key Building Block in Modern Medicinal Chemistry.

Introduction

This compound, also known by its synonym tert-butyl 3-oxopiperazine-1-carboxylate, is a heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. Its rigid, piperazinone core, combined with the versatile Boc-protecting group, makes it an invaluable intermediate in the synthesis of complex molecules, particularly within the pharmaceutical industry. The piperazine (B1678402) moiety is a well-established pharmacophore found in numerous FDA-approved drugs, where it often imparts favorable physicochemical properties such as improved solubility and metabolic stability.[1][2] This guide provides a comprehensive overview of this compound, including its chemical properties, detailed synthetic protocols, spectroscopic data, and its application in advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).

Chemical Structure and Properties

The nomenclature of this compound can vary based on the numbering of the piperazine ring. Both "this compound" and "1-Boc-3-oxopiperazine" refer to the same chemical entity. For clarity, this guide will primarily use the name this compound.

Table 1: Chemical Identifiers and Properties

PropertyValue
CAS Number 76003-29-7[3][4][5]
Molecular Formula C₉H₁₆N₂O₃[3][5]
Molecular Weight 200.23 g/mol [3][5]
IUPAC Name tert-butyl 3-oxopiperazine-1-carboxylate[6]
Synonyms 1-Boc-3-oxopiperazine, N-Boc-3-oxopiperazine, 1-(tert-Butoxycarbonyl)-3-oxopiperazine[5]
SMILES CC(C)(C)OC(=O)N1CCNC(=O)C1[6]
InChIKey FCMLWBBLOASUSO-UHFFFAOYSA-N[5][6]

Table 2: Physicochemical Data

PropertyValueSource
Appearance White to off-white crystalline powder[5][6]
Melting Point 156-160 °C[5]
Boiling Point 359.1 °C (at 760 mmHg)[5]
Density 1.1 g/cm³[5]
LogP 0.3533 (Predicted)[3]
Topological Polar Surface Area (TPSA) 58.64 Ų (Predicted)[3]

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound. Below is a summary of its key spectral data.

Table 3: Spectroscopic Data

TechniqueData
¹H NMR (300 MHz, CDCl₃)δ (ppm): 6.41 (br s, 1H, -NH), 4.10 (s, 2H, -N-CH₂-C=O), 3.64 (t, J = 5 Hz, 2H, -BocN-CH₂-), 3.35-3.44 (m, 2H, -CH₂-NH-), 1.48 (s, 9H, -C(CH₃)₃)[5]
¹³C NMR (Predicted)δ (ppm): ~168-172 (Amide C=O), ~155 (Carbamate C=O), ~80 (Quaternary Boc C), ~40-50 (Piperazine CH₂ groups), ~28 (Boc CH₃)
Mass Spectrometry (Predicted)Adducts [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺ with m/z values of 201.12, 223.11, and 218.15 respectively.[6]
Infrared (IR) (Predicted)Characteristic peaks expected around 3200-3400 cm⁻¹ (N-H stretch), ~1700 cm⁻¹ (Boc C=O stretch), and ~1650 cm⁻¹ (Amide C=O stretch).

Experimental Protocols: Synthesis of this compound

The most common and straightforward synthesis involves the N-acylation of the commercially available piperazin-2-one (B30754) with di-tert-butyl dicarbonate (B1257347) (Boc₂O).

Protocol 1: Direct Boc-Protection

This protocol is valued for its simplicity and high yield.

Materials:

  • Piperazin-2-one

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (B109758) (DCM)

  • Deionized water

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve piperazin-2-one (1.0 eq) in dichloromethane (approx. 0.2 M).

  • To this solution, add di-tert-butyl dicarbonate (1.1 eq).

  • Stir the reaction mixture at room temperature for 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Upon completion, dilute the reaction mixture with additional dichloromethane.

  • Wash the organic layer with deionized water to remove any water-soluble impurities.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to yield this compound as a white solid. The product is often obtained in quantitative yield and high purity.[5]

Protocol 2: Base-Catalyzed Boc-Protection

This method utilizes a base catalyst, which can be beneficial in specific laboratory settings.

Materials:

  • Piperazin-2-one

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (B128534) (TEA)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • 5% Citric acid solution

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • In a flask under an ice-water bath, dissolve piperazin-2-one (1.0 eq), triethylamine (2.0 eq), and a catalytic amount of DMAP in dichloromethane.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq) in dichloromethane to the cooled mixture.

  • Stir the reaction for 1 hour in the ice-water bath, then allow it to warm to room temperature and stir for an additional 4-5 hours.

  • Dilute the mixture with dichloromethane.

  • Sequentially wash the organic layer with water, 5% citric acid solution, saturated sodium bicarbonate solution, and finally, brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the product.[7]

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Piperazin-2-one Piperazin-2-one ReactionVessel Dissolve in DCM Stir at RT, 3-4h Piperazin-2-one->ReactionVessel Boc2O Di-tert-butyl dicarbonate Boc2O->ReactionVessel Dilute Dilute with DCM ReactionVessel->Dilute Reaction Mixture Wash Wash with H₂O Dilute->Wash Dry Dry (Na₂SO₄) Wash->Dry Concentrate Concentrate Dry->Concentrate Product This compound Concentrate->Product Pure Product G cluster_inputs Core Components cluster_synthesis Synthetic Strategy BuildingBlock This compound Step1 1. Couple POI Ligand to Piperazinone N-H BuildingBlock->Step1 POI_Ligand Target Protein Ligand Precursor POI_Ligand->Step1 E3_Ligand E3 Ligase Ligand Precursor Step3 3. Couple E3 Ligand to revealed N-H E3_Ligand->Step3 Step2 2. Deprotect Boc Group (e.g., with TFA) Step1->Step2 Intermediate 1 Step2->Step3 Intermediate 2 PROTAC Final PROTAC Molecule Step3->PROTAC

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Boc-2-oxopiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Boc-2-oxopiperazine, also known as tert-butyl 3-oxopiperazine-1-carboxylate, is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and drug discovery. Its rigid piperazinone core, combined with the versatile Boc-protecting group, makes it a valuable intermediate for the synthesis of a wide array of complex molecules, including potent therapeutic agents. A thorough understanding of its physicochemical properties is paramount for its effective utilization in synthetic chemistry, guiding reaction optimization, purification strategies, and the design of novel drug candidates. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with experimental protocols for their determination.

Physicochemical Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₉H₁₆N₂O₃[1]
Molecular Weight 200.23 g/mol [1][2]
Appearance White to off-white crystalline powder[2]
Melting Point 156-160 °C[2]
Boiling Point 359.1 °C at 760 mmHg[2]
Density 1.1 ± 0.1 g/cm³[2]
Refractive Index 1.480[2]
Polar Surface Area (PSA) 58.6 Ų[2]
LogP (calculated) 0.2 - 0.3533[1][2]
pKa (predicted) No experimental data found. Predicted values for similar N-Boc piperazines suggest a pKa around 8.45 for the unprotonated piperazine (B1678402) nitrogen, though this will be influenced by the oxo group.[3]
Solubility Soluble in DMSO.[3]

Experimental Protocols

Detailed methodologies for the determination of the key physicochemical properties of this compound are outlined below. These protocols are based on standard laboratory practices for organic compounds.

Determination of Melting Point

Principle: The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • A small amount of dry this compound is finely ground using a mortar and pestle.

  • The open end of a capillary tube is pressed into the powdered sample to pack a small amount of the compound into the tube, typically to a height of 2-3 mm.

  • The capillary tube is then inverted and tapped gently to ensure the sample is tightly packed at the bottom.

  • The packed capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a steady rate (e.g., 10-20 °C/min) for a preliminary determination.

  • Once an approximate melting range is observed, the apparatus is allowed to cool.

  • A fresh sample is prepared, and the temperature is raised rapidly to about 15-20 °C below the approximate melting point.

  • The heating rate is then reduced to 1-2 °C/min to allow for accurate observation.

  • The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂) are recorded. The melting point range is reported as T₁-T₂.

Determination of Solubility

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of a substance fundamentally depends on the physical and chemical properties of both the solute and the solvent as well as on temperature, pressure, and the pH of the solution.

Apparatus:

  • Vials or test tubes

  • Vortex mixer

  • Analytical balance

  • A selection of solvents (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate, DMSO)

Procedure for Qualitative Solubility:

  • Add a small, accurately weighed amount of this compound (e.g., 1-5 mg) to a vial.

  • Add a measured volume of the chosen solvent (e.g., 1 mL) to the vial.

  • The mixture is agitated vigorously using a vortex mixer for a set period (e.g., 1-2 minutes).

  • Visually inspect the solution for any undissolved solid. The compound is classified as soluble, partially soluble, or insoluble.

Procedure for Quantitative Solubility (Shake-Flask Method):

  • An excess amount of this compound is added to a known volume of the solvent in a sealed container.

  • The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • The suspension is then filtered or centrifuged to remove the undissolved solid.

  • The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, against a calibration curve of known concentrations.

Determination of pKa by Potentiometric Titration

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka). For a basic compound like this compound, the pKa of its conjugate acid can be determined by titrating a solution of the compound with a strong acid and monitoring the pH change.

Apparatus:

  • pH meter with a calibrated electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Deionized water

Procedure:

  • A known amount of this compound is dissolved in a known volume of deionized water. A co-solvent may be necessary if the compound's water solubility is low.

  • The initial pH of the solution is recorded.

  • The solution is titrated with the standardized HCl solution, added in small, precise increments from the burette.

  • After each addition of the titrant, the solution is stirred to ensure homogeneity, and the pH is recorded.

  • The titration is continued past the equivalence point.

  • A titration curve is generated by plotting the pH versus the volume of HCl added.

  • The pKa can be determined from the pH at the half-equivalence point. For a more accurate determination, the first or second derivative of the titration curve can be used to precisely locate the equivalence point.

Determination of LogP (Octanol-Water Partition Coefficient)

Principle: The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water. LogP is the logarithm of this ratio and is a key indicator of a compound's lipophilicity.

Apparatus:

  • Separatory funnel or vials with screw caps

  • Vortex mixer or shaker

  • Centrifuge

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Analytical instrument for quantification (e.g., HPLC-UV)

Procedure (Shake-Flask Method):

  • A known amount of this compound is dissolved in one of the pre-saturated solvents (e.g., water).

  • A known volume of the second pre-saturated solvent (n-octanol) is added to create a two-phase system.

  • The mixture is shaken vigorously for a set period to allow for partitioning of the compound between the two phases until equilibrium is reached.

  • The mixture is then centrifuged to ensure complete separation of the two phases.

  • Aliquots are carefully taken from both the aqueous and the octanol (B41247) layers.

  • The concentration of this compound in each phase is determined by a suitable analytical method like HPLC-UV.

  • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • LogP is then calculated as the base-10 logarithm of P.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the physicochemical characterization of a new batch of this compound.

G Physicochemical Characterization Workflow cluster_0 Initial Synthesis and Purification cluster_1 Primary Characterization cluster_2 Detailed Physicochemical Profiling cluster_3 Data Analysis and Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification Appearance Visual Appearance Purification->Appearance MeltingPoint Melting Point Determination Appearance->MeltingPoint Purity Purity Analysis (e.g., HPLC, NMR) MeltingPoint->Purity Solubility Solubility Screening (Various Solvents) Purity->Solubility pKa pKa Determination (Potentiometric Titration) Solubility->pKa LogP LogP Determination (Shake-Flask Method) pKa->LogP Spectroscopy Spectroscopic Analysis (NMR, FTIR, MS) LogP->Spectroscopy DataCompilation Data Compilation and Analysis Spectroscopy->DataCompilation Report Technical Report Generation DataCompilation->Report

A generalized workflow for the synthesis and physicochemical characterization of this compound.

Conclusion

The physicochemical properties of this compound presented in this guide provide essential data for its application in synthetic and medicinal chemistry. The outlined experimental protocols offer a standardized approach for the in-house determination and verification of these critical parameters. A comprehensive characterization of this and other building blocks is fundamental to ensuring the reproducibility of synthetic procedures and the successful development of novel chemical entities. While some properties like pKa and detailed solubility profiles would benefit from further experimental investigation, the data herein serves as a robust foundation for researchers and drug development professionals working with this versatile intermediate.

References

A Technical Guide to 4-Boc-2-Oxopiperazine: Commercial Availability, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4-Boc-2-oxopiperazine (tert-butyl 3-oxopiperazine-1-carboxylate), a key building block in medicinal chemistry and organic synthesis. This document details its commercial availability from various suppliers, presents key quantitative data, and outlines detailed experimental protocols for its synthesis. Furthermore, this guide includes visualizations of a typical sourcing workflow and a common synthetic pathway to aid in research and development processes.

Commercial Availability

This compound is readily available from a multitude of chemical suppliers worldwide, ensuring a stable supply chain for research and development needs. The compound is marketed under various synonyms, including tert-butyl 3-oxopiperazine-1-carboxylate and 1-Boc-3-oxopiperazine. Below is a summary of its availability from prominent suppliers.

SupplierProduct Name(s)CAS NumberPurityAvailable Quantities
Thermo Scientific Chemicals4-N-BOC-2-oxo-piperazine, 97%76003-29-797%1 g, 5 g
Sigma-Aldrich1-Boc-3-oxopiperazine76003-29-798%Custom Quantities
TCI Americatert-Butyl 3-Oxopiperazine-1-carboxylate76003-29-7>98.0% (GC)1 g, 5 g
ChemSceneThis compound76003-29-7≥97%Custom Quantities
Chem-Impextert-Butyl 3-oxopiperazine-1-carboxylate76003-29-7≥ 98% (GC)Custom Quantities
SHANGHAI T&W PHARMACEUTICAL CO., LTD.tert-butyl 3-oxopiperazine-1-carboxylate76003-29-799.3%Bulk Quantities
SAS Applied Research & Lab Materials Pvt. (via Echemi)4-N-Boc-2-oxo-piperazine76003-29-7Not SpecifiedInquire

Quantitative Data

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in experimental settings. The following table summarizes key quantitative data gathered from various commercial and technical sources.

PropertyValueSource(s)
Chemical Identifiers
CAS Number76003-29-7[1][2]
Molecular FormulaC₉H₁₆N₂O₃[2]
Molecular Weight200.23 g/mol [2]
InChI KeyFCMLWBBLOASUSO-UHFFFAOYSA-N
SMILESCC(C)(C)OC(=O)N1CCNC(=O)C1
Physical Properties
AppearanceWhite to off-white or light yellow crystalline powder[1][3][4]
Melting Point156-164 °C[1][3][4]
Boiling Point359.1 °C at 760 mmHg[3]
Density1.1 ± 0.1 g/cm³[3]
Spectroscopic Data
Infrared SpectrumConforms to structure[4]
Purity
Assay≥96.0% (GC) to 99.3%[4]

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is typically achieved through the N-protection of 2-oxopiperazine (piperazin-2-one) with a Boc-anhydride. Below are two detailed methodologies adapted from publicly available procedures.

Method 1: Synthesis in Dichloromethane (B109758)

This protocol describes the synthesis of this compound using di-tert-butyl dicarbonate (B1257347) in dichloromethane at room temperature.

Materials:

Procedure:

  • Dissolve piperazin-2-one (1.037 g, 10.4 mmol) in 52 mL of dichloromethane.

  • To the solution, add di-tert-butyl dicarbonate (2.5 g, 11.4 mmol).

  • Stir the reaction mixture at room temperature for 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until complete consumption of the starting material is observed.

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer with deionized water.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a white solid.

Method 2: Synthesis with Triethylamine and DMAP Catalysis

This method employs a base (triethylamine) and a catalyst (4-dimethylaminopyridine) to facilitate the reaction.

Materials:

  • Piperazin-2-one (1.0 equivalent, 10.0 g, 100 mmol)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.05 equivalents, 22.9 g, 105 mmol)

  • Triethylamine (2.0 equivalents, 20.2 g, 200 mmol)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount, 50 mg)

  • Dichloromethane (DCM) (250 mL)

  • Water, 5% citric acid, dilute hydrochloric acid, saturated sodium bicarbonate solution, brine

Procedure:

  • In a flask, dissolve piperazin-2-one, triethylamine, and DMAP in dichloromethane.

  • Cool the mixture in an ice-water bath.

  • Slowly add di-tert-butyl dicarbonate to the cooled solution.

  • Stir the resulting mixture for 1 hour in the ice-water bath.

  • Remove the ice bath and continue stirring at room temperature for an additional 4.5 hours.

  • Dilute the mixture with an additional 250 mL of dichloromethane.

  • Sequentially wash the organic layer with water (200 mL), 5% citric acid (200 mL), dilute hydrochloric acid (200 mL), saturated sodium bicarbonate solution (20 mL), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate to obtain the final product.

Visualizations

The following diagrams illustrate key workflows and pathways relevant to the procurement and synthesis of this compound.

Logical Workflow for Sourcing Chemical Intermediates

G Figure 1: Sourcing Workflow A Identify Chemical Need (this compound) B Search Supplier Databases (e.g., Sigma-Aldrich, TCI) A->B C Compare Suppliers (Purity, Price, Availability) B->C D Request Quotation & CoA C->D E Evaluate Technical Data D->E E->C Data Fails Specs F Select Supplier & Place Order E->F Data Meets Specs G Receive & Quarantine Material F->G H Quality Control Analysis (e.g., NMR, LC-MS) G->H H->G QC Fail I Release for R&D Use H->I QC Pass

Caption: A logical workflow for sourcing and qualifying a chemical intermediate.

Synthesis Pathway of 4-Boc-2-Oxopiperazinedot

G reactant1 {Piperazin-2-one} conditions DCM, TEA, DMAP (cat.) 0°C to Room Temp. reactant1->conditions reactant2 {Di-tert-butyl dicarbonate (Boc)₂O} reactant2->conditions product {this compound} conditions->product Boc Protection

References

An In-depth Technical Guide to the Synthesis of tert-Butyl 3-Oxopiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-oxopiperazine-1-carboxylate, also known as 1-Boc-3-oxopiperazine, is a pivotal heterocyclic building block in medicinal chemistry and pharmaceutical development.[1] Its rigid piperazinone core, combined with the versatile Boc protecting group, makes it a valuable intermediate for the synthesis of a wide array of complex molecules, including enzyme inhibitors and receptor modulators.[1][] The piperazine (B1678402) moiety is a common scaffold in many approved drugs due to its favorable pharmacokinetic properties. This guide provides a comprehensive overview of the primary synthetic routes to tert-butyl 3-oxopiperazine-1-carboxylate, complete with detailed experimental protocols, quantitative data, and workflow visualizations.

Physicochemical Properties

A summary of the key physicochemical properties of tert-butyl 3-oxopiperazine-1-carboxylate is presented in the table below.

PropertyValueReference
Molecular FormulaC₉H₁₆N₂O₃[]
Molecular Weight200.23 g/mol [][3]
Melting Point156-160 °C[4]
Boiling Point359.1 ± 35.0 °C (Predicted)[]
Density1.129 ± 0.06 g/cm³ (Predicted)[]
AppearanceWhite to off-white crystalline powder[5]
CAS Number76003-29-7[3]

Spectroscopic Data

Key spectroscopic data for the characterization of tert-butyl 3-oxopiperazine-1-carboxylate are provided below.

TechniqueDataReference
¹H NMR (300 MHz, CDCl₃)δ 1.48 (s, 9H), 3.35-3.44 (m, 2H), 3.64 (t, J = 5 Hz, 2H), 4.10 (s, 2H), 6.41 (br s, 1H)[4]

Synthetic Routes

The most prevalent and efficient methods for the synthesis of tert-butyl 3-oxopiperazine-1-carboxylate commence with the starting material piperazin-2-one (B30754). Two primary variations of this approach are detailed below, along with an alternative route starting from diethanolamine (B148213).

Method 1: Direct Boc Protection of Piperazin-2-one

This method involves the direct reaction of piperazin-2-one with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in a suitable solvent. It is a straightforward approach that can provide the product in high yield.

Method1_Workflow Start Piperazin-2-one Reaction Reaction Mixture (Stirring at RT) Start->Reaction Reagent1 Di-tert-butyl dicarbonate (Boc₂O) Reagent1->Reaction Solvent Dichloromethane (B109758) (DCM) Solvent->Reaction TLC TLC Monitoring Reaction->TLC Workup Work-up (Dilution, Washing) TLC->Workup Reaction Complete Purification Purification (Drying, Concentration) Workup->Purification Product tert-Butyl 3-oxopiperazine- 1-carboxylate Purification->Product

A schematic workflow for the direct Boc protection of piperazin-2-one.
  • Reaction Setup: In a round-bottom flask, dissolve piperazin-2-one (1.0 g, 10.0 mmol) in dichloromethane (50 mL).

  • Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (2.4 g, 11.0 mmol).

  • Reaction: Stir the reaction mixture at room temperature for 3 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Dilute the reaction mixture with dichloromethane and wash with deionized water.

  • Purification: Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a white solid.[4]

ParameterValueReference
Starting MaterialPiperazin-2-one[4]
ReagentDi-tert-butyl dicarbonate[4]
SolventDichloromethane[4]
Reaction Time3 hours[4]
TemperatureRoom Temperature[4]
YieldQuantitative[4]
Method 2: Base-Catalyzed Boc Protection of Piperazin-2-one

This variation employs a base, such as triethylamine (B128534) (TEA), and a catalyst, like 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the reaction. This method can lead to a more controlled reaction and high yields.

Method2_Workflow Start Piperazin-2-one Reaction_Cool Reaction Mixture (Ice-water bath) Start->Reaction_Cool Reagent1 Di-tert-butyl dicarbonate (Boc₂O) Reagent1->Reaction_Cool Catalyst Triethylamine (TEA) 4-DMAP Catalyst->Reaction_Cool Solvent Dichloromethane (DCM) Solvent->Reaction_Cool Reaction_RT Stirring at RT Reaction_Cool->Reaction_RT Workup Work-up (Dilution, Washing) Reaction_RT->Workup Purification Purification (Drying, Concentration) Workup->Purification Product tert-Butyl 3-oxopiperazine- 1-carboxylate Purification->Product

A schematic workflow for the base-catalyzed Boc protection of piperazin-2-one.
  • Reaction Setup: In a round-bottom flask, dissolve piperazin-2-one (10.0 g, 100 mmol), triethylamine (20.2 g, 200 mmol), and 4-dimethylaminopyridine (50 mg) in dichloromethane (250 mL).

  • Cooling: Cool the solution in an ice-water bath.

  • Reagent Addition: Slowly add di-tert-butyl dicarbonate (22.9 g, 105 mmol) to the cooled solution.

  • Reaction: Stir the mixture for 1 hour in the ice-water bath, followed by 4.5 hours of stirring at room temperature.

  • Work-up: Dilute the reaction mixture with dichloromethane (250 mL) and sequentially wash with water (200 mL), 5% citric acid (200 mL), dilute hydrochloric acid (200 mL), saturated sodium bicarbonate solution (20 mL), and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the product.[5]

ParameterValueReference
Starting MaterialPiperazin-2-one[5]
ReagentDi-tert-butyl dicarbonate[5]
Base/CatalystTriethylamine, 4-DMAP[5]
SolventDichloromethane[5]
Reaction Time5.5 hours[5]
Temperature0 °C to Room Temperature[5]
Yield90%[5]
Alternative Route: Synthesis from Diethanolamine

An alternative synthetic pathway to N-Boc protected piperazines, which can be adapted for the synthesis of the 3-oxo derivative, starts from diethanolamine. This multi-step process involves chlorination, Boc protection, and subsequent cyclization.

Alternative_Route Start Diethanolamine Step1 Chlorination (e.g., SOCl₂) Start->Step1 Intermediate1 Bis(2-chloroethyl)amine Step1->Intermediate1 Step2 Boc Protection (Boc₂O) Intermediate1->Step2 Intermediate2 tert-Butyl bis(2-chloroethyl)carbamate Step2->Intermediate2 Step3 Aminolysis & Cyclization Intermediate2->Step3 Product N-Boc-piperazine (Analog) Step3->Product

An alternative synthetic pathway to N-Boc-piperazine analogs from diethanolamine.

This route, while more complex, offers an alternative starting from readily available and inexpensive materials.[6] The final cyclization step would need to be adapted to introduce the 3-oxo functionality.

Conclusion

The synthesis of tert-butyl 3-oxopiperazine-1-carboxylate is most commonly and efficiently achieved through the Boc protection of piperazin-2-one. The choice between the direct and base-catalyzed methods may depend on the desired reaction control and scale. The direct method offers simplicity and quantitative yields on a smaller scale, while the base-catalyzed method provides high yields for larger-scale synthesis. The alternative route from diethanolamine presents a viable, albeit more lengthy, option from different starting materials. This guide provides researchers and drug development professionals with the necessary information to select and perform the most suitable synthesis for their specific needs.

References

Spectroscopic Profile of 4-Boc-2-oxopiperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This technical guide provides a comprehensive overview of the spectroscopic data for 4-Boc-2-oxopiperazine (tert-butyl 2-oxo-4-piperazinecarboxylate). The information is tailored for researchers, scientists, and professionals in drug development, offering a detailed look at its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While a complete, publicly available dataset for this specific molecule is not available, this guide presents expected values based on the analysis of closely related structures and general spectroscopic principles.

Data Presentation

The following tables summarize the expected quantitative spectroscopic data for this compound. These values are estimations derived from spectroscopic data of similar Boc-protected piperazine (B1678402) and piperidine (B6355638) derivatives.

Table 1: Expected ¹H NMR Data for this compound

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
~3.8 - 4.0m2H-CH₂-N(Boc)-
~3.4 - 3.6m2H-N(H)-CH₂-
~3.2 - 3.4s (broad)2H-CO-CH₂-N(Boc)-
~1.45s9H-C(CH₃)₃

Solvent: CDCl₃ Reference: Tetramethylsilane (B1202638) (TMS) at 0.00 ppm

Table 2: Expected ¹³C NMR Data for this compound

Chemical Shift (δ ppm)Assignment
~168C=O (amide)
~154C=O (Boc)
~80-C (CH₃)₃
~50-55-C H₂-N(Boc)-
~45-50-N(H)-C H₂-
~40-45-CO-C H₂-N(Boc)-
~28-C(C H₃)₃

Solvent: CDCl₃

Table 3: Expected IR Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3300Medium, BroadN-H Stretch
~2975, 2930StrongC-H Stretch (alkyl)
~1690StrongC=O Stretch (Boc carbonyl)
~1670StrongC=O Stretch (amide carbonyl)
~1480, 1450MediumC-H Bend (alkyl)
~1365MediumC-H Bend (tert-butyl)
~1250, 1170StrongC-O Stretch (ester)

Table 4: Expected Mass Spectrometry Data for this compound

m/zIon
201.1239[M+H]⁺
223.1058[M+Na]⁺
145.0820[M-C₄H₈+H]⁺ (loss of isobutylene)
101.0715[M-Boc+H]⁺

Molecular Formula: C₉H₁₆N₂O₃[1] Molecular Weight: 200.23 g/mol [1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 5-25 mg of this compound is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[2][3][4] The solution is then filtered through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.[2] The final sample height in the tube should be between 4.0 and 5.0 cm.[3] A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing.[5]

  • Data Acquisition : The NMR tube is placed in the spectrometer. The magnetic field is locked onto the deuterium (B1214612) signal of the solvent.[3] Shimming is performed to optimize the homogeneity of the magnetic field, which maximizes resolution and minimizes peak broadening.[3] The probe is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).[3] A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. The number of scans is adjusted to achieve an adequate signal-to-noise ratio.

  • Data Processing : The acquired FID is subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation (Thin Film Method) : A small amount of solid this compound is dissolved in a volatile solvent like methylene (B1212753) chloride or acetone.[6] A drop of this solution is placed onto a salt plate (e.g., NaCl or KBr).[6] The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[6]

  • Data Acquisition : The salt plate is mounted in the sample holder of the FT-IR spectrometer.[6] A background spectrum of the clean, empty salt plate is first recorded. The sample spectrum is then acquired. The instrument passes a beam of infrared radiation through the sample, and the detector measures the amount of light absorbed at each frequency.

  • Data Processing : The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction and Ionization : The sample is introduced into the mass spectrometer, typically after being separated by a chromatographic method like gas chromatography (GC) or liquid chromatography (LC). For a non-volatile compound like this compound, electrospray ionization (ESI) is a suitable method. The sample, dissolved in an appropriate solvent, is sprayed through a high-voltage needle, creating charged droplets. As the solvent evaporates, charged molecular ions (e.g., [M+H]⁺ or [M+Na]⁺) are released into the gas phase.

  • Mass Analysis : The generated ions are accelerated by an electric field and guided into a mass analyzer. The analyzer separates the ions based on their mass-to-charge (m/z) ratio.[7]

  • Detection : A detector at the end of the mass analyzer records the abundance of ions at each m/z value.[7] The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the ions, which allows for the calculation of the elemental composition.

Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output & Interpretation Compound This compound Prep_NMR Dissolve in CDCl3 Filter into NMR tube Compound->Prep_NMR Prep_IR Dissolve in CH2Cl2 Cast thin film on salt plate Compound->Prep_IR Prep_MS Dissolve in suitable solvent (e.g., MeCN/H2O) Compound->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS NMR_Data 1H & 13C Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Formula) MS->MS_Data Structure Structure Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

References

Data Presentation: Solubility of 4-Boc-2-Oxopiperazine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility of 4-Boc-2-Oxopiperazine

For researchers, scientists, and drug development professionals, understanding the solubility of this compound (tert-butyl 3-oxopiperazine-1-carboxylate) is crucial for its application in synthesis, purification, and formulation. This technical guide provides a comprehensive overview of its solubility in common laboratory solvents, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Solvent NameSolvent TypeQualitative Solubility
Dichloromethane (DCM)Polar AproticSoluble
Methanol (MeOH)Polar ProticSoluble
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble[1]
WaterPolar ProticLess Soluble

Note: For a structurally related compound, 1-Boc-3-oxopiperazine, a solubility of 25 mg/mL in DMSO has been reported, which may serve as a useful reference point.

Experimental Protocols: Determining Solubility

A standard and widely accepted method for determining the thermodynamic solubility of a compound is the Shake-Flask Method .[2][3][4][5] This method involves equilibrating a suspension of the solid compound in the solvent of interest and then measuring the concentration of the dissolved solute in the supernatant.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., methanol, water, etc.)

  • Glass vials or flasks with screw caps

  • Orbital shaker or vortex mixer

  • Constant temperature bath or incubator

  • Centrifuge

  • Syringes and filters (e.g., 0.22 µm PTFE or PVDF)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical technique

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

    • Add a known volume of the desired solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a constant temperature bath on an orbital shaker. The temperature should be controlled, typically at 25 °C or 37 °C, depending on the application.

    • Agitate the suspension for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours. It is advisable to measure the concentration at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the concentration is no longer increasing).

  • Phase Separation:

    • After equilibration, remove the vial from the shaker and allow the undissolved solid to settle.

    • To separate the saturated solution from the excess solid, either centrifuge the vial at a high speed or filter the supernatant using a syringe filter. This step must be performed quickly and at the same temperature as the equilibration to avoid any changes in solubility.

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Calculate the concentration of the original saturated solution by applying the dilution factor. The result is the solubility of the compound in the chosen solvent at the specified temperature.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess this compound to vial B Add known volume of solvent A->B C Seal vial B->C D Agitate at constant temperature (24-72 hours) C->D E Centrifuge or filter to remove excess solid D->E F Collect supernatant E->F G Dilute sample F->G H Analyze by HPLC G->H I Calculate solubility H->I

Caption: Workflow for the Shake-Flask Solubility Determination Method.

References

The Cornerstone of Modern Drug Discovery: A Technical Guide to 4-Boc-2-Oxopiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

HYDERABAD, India – In the intricate world of pharmaceutical development, the strategic use of versatile synthetic intermediates is paramount to the efficient construction of complex molecular architectures. Among these, tert-butyl 3-oxopiperazine-1-carboxylate, commonly known as 4-Boc-2-oxopiperazine, has emerged as a critical building block for researchers and scientists. This in-depth technical guide serves as a comprehensive resource for drug development professionals, offering a detailed exploration of its synthesis, properties, and diverse applications.

Physicochemical Properties and Specifications

This compound is a white to off-white crystalline powder, valued for its stability and predictable reactivity in a variety of chemical transformations. Its fundamental properties are summarized below, providing a baseline for its use in synthetic protocols.

PropertyValueReference
Molecular Formula C₉H₁₆N₂O₃--INVALID-LINK--
Molecular Weight 200.23 g/mol --INVALID-LINK--
Melting Point 156-160 °CEchemi
Appearance White to off-white Crystalline PowderEchemi
Purity ≥97%--INVALID-LINK--
CAS Number 76003-29-7--INVALID-LINK--

Spectroscopic Data:

TechniqueData
¹H NMR (CDCl₃, 300 MHz) δ 1.48 (s, 9H), 3.35-3.44 (m, 2H), 3.64 (t, J = 5 Hz, 2H), 4.10 (s, 2H), 6.41 (br s, 1H)
¹³C NMR Data not consistently available in searched literature.
Infrared (IR) Data not consistently available in searched literature.
Mass Spectrometry (MS) Data not consistently available in searched literature.

Synthesis of this compound: Detailed Experimental Protocols

The synthesis of this compound is typically achieved through the protection of the piperazin-2-one (B30754) core. Two common and effective protocols are detailed below.

Protocol 1: Synthesis via Boc Anhydride in Dichloromethane (B109758)

This widely used method involves the reaction of piperazin-2-one with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base.

  • Materials:

  • Procedure:

    • Under an ice-water bath, dissolve piperazin-2-one (10.0 g, 100 mmol), triethylamine (20.2 g, 200 mmol), and a catalytic amount of 4-dimethylaminopyridine (50 mg) in dichloromethane (250 mL).

    • Slowly add di-tert-butyl dicarbonate (22.9 g, 105 mmol) to the solution.

    • Stir the resulting mixture for 1 hour in the ice-water bath, followed by stirring for 4.5 hours at room temperature.

    • Dilute the reaction mixture with dichloromethane (250 mL).

    • Wash the organic layer sequentially with water (200 mL), 5% citric acid solution (200 mL), dilute hydrochloric acid (200 mL), saturated sodium bicarbonate solution (200 mL), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the product.

  • Yield: 90%[1]

Protocol 2: Simplified Synthesis in Dichloromethane

This protocol offers a more streamlined approach to the synthesis.

  • Materials:

    • Piperazin-2-one

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Dichloromethane (DCM)

    • Deionized Water

    • Anhydrous Sodium Sulfate

  • Procedure:

    • Dissolve piperazin-2-one (1.037 g, 10.4 mmol) in 52 mL of dichloromethane.

    • Add di-tert-butyl dicarbonate (2.5 g, 11.4 mmol) to the solution.

    • Stir the reaction mixture at room temperature for 3 hours, monitoring for the complete consumption of piperazin-2-one by thin-layer chromatography (TLC).

    • Upon completion, dilute the reaction mixture with dichloromethane.

    • Wash the organic layer with deionized water.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the product as a white solid.

  • Yield: Quantitative

Applications as a Synthetic Intermediate

The strategic placement of the Boc protecting group and the reactive lactam functionality makes this compound a highly valuable intermediate in the synthesis of a diverse range of biologically active molecules.

Synthesis of Renin Inhibitors

The piperazine (B1678402) scaffold is a key structural motif in a number of renin inhibitors, which are crucial in the management of hypertension. This compound can serve as a precursor to more complex piperidine-based structures, which are central to the design of potent and orally bioavailable direct renin inhibitors.

Synthesis of Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

DPP-IV inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. The piperazine ring is a common feature in many DPP-IV inhibitors.[2][3] this compound provides a versatile starting point for the synthesis of novel piperazine-derived constrained inhibitors of DPP-IV.[3]

Synthesis of Imidazopyridine Derivatives

Imidazopyridine derivatives are being investigated for the treatment of hyperlipidemia. The amide nitrogen within the this compound ring can undergo coupling reactions, allowing for the attachment of aryl groups, a key step in the synthesis of certain imidazopyridine-based therapeutic agents.[1]

Experimental Workflow for N-Arylation:

N_Arylation_Workflow start Start: this compound reagents Aryl Halide, Pd or Cu Catalyst, Base, Solvent reaction N-Arylation Reaction (e.g., Buchwald-Hartwig or Ullmann Coupling) start->reaction reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product N-Aryl-4-Boc-2-oxopiperazine purification->product

Caption: General workflow for the N-arylation of this compound.

Role in Biological Pathways

While this compound itself is a synthetic intermediate and not biologically active, the piperazine moiety it contains is a well-established pharmacophore. Piperazine-containing compounds are known to interact with a variety of biological targets, including G protein-coupled receptors, ion channels, and enzymes.[4] Their incorporation into drug candidates can influence key pharmacological properties such as efficacy, selectivity, and pharmacokinetic profiles. For instance, piperazine derivatives have been shown to modulate signaling pathways implicated in cancer, such as the MAPK and NF-κB pathways.

Logical Relationship of Piperazine Derivatives in Drug Discovery:

Piperazine_Drug_Discovery intermediate This compound synthesis Chemical Synthesis (e.g., N-alkylation, N-arylation) intermediate->synthesis derivatives Piperazine Derivatives synthesis->derivatives targets Biological Targets (Receptors, Enzymes, etc.) derivatives->targets pathways Modulation of Signaling Pathways targets->pathways effect Therapeutic Effect pathways->effect

Caption: The role of this compound in the drug discovery pipeline.

Conclusion

This compound stands as a testament to the power of strategic molecular design in modern medicinal chemistry. Its robust synthesis, coupled with its versatile reactivity, provides a reliable and efficient pathway to a multitude of complex, biologically active molecules. For researchers and scientists in the field of drug development, a thorough understanding of this key intermediate is not just advantageous, but essential for the continued innovation of novel therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Use of 4-Boc-2-oxopiperazine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Boc-2-oxopiperazine is a valuable building block in peptide synthesis, serving as a constrained dipeptide mimetic. Its incorporation into peptide sequences can enforce specific secondary structures, such as β-turns, which are crucial for biological activity and receptor recognition. The rigidified backbone imparted by the oxopiperazine scaffold can also enhance metabolic stability by reducing susceptibility to enzymatic degradation. These properties make this compound an attractive tool for the design of novel peptidomimetics with improved pharmacological profiles.

This document provides detailed application notes and protocols for the efficient incorporation of this compound into peptide chains using solid-phase peptide synthesis (SPPS). The following sections will cover the principles of both Boc and Fmoc strategies, coupling and deprotection protocols, and cleavage from the solid support.

Core Principles of Solid-Phase Peptide Synthesis (SPPS)

SPPS is the cornerstone of modern peptide synthesis, enabling the stepwise assembly of amino acids on an insoluble resin support.[1] The two primary strategies, Boc/Bzl and Fmoc/tBu, are defined by their respective N-α-protecting groups.[1]

  • Boc/Bzl Strategy: This approach utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for temporary N-α-protection and benzyl-based groups for more permanent side-chain protection.[2][3] The Boc group is removed with a moderate acid, typically trifluoroacetic acid (TFA), while final cleavage from the resin and removal of side-chain protecting groups require a strong acid like hydrofluoric acid (HF).[2][3]

  • Fmoc/tBu Strategy: This strategy employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for N-α-protection and acid-labile tert-butyl (tBu) groups for side-chain protection.[4] The Fmoc group is removed with a mild base, such as piperidine, while the final cleavage is performed with TFA.[4]

The choice of strategy depends on the specific requirements of the target peptide and the available instrumentation. For the incorporation of this compound, a Boc-SPPS strategy is the most direct approach. However, it can also be incorporated in an Fmoc-based synthesis, provided the N-terminal Boc group is removed orthogonally.

Experimental Protocols

The following protocols provide a general framework for the incorporation of this compound into a growing peptide chain on a solid support. Optimization may be required based on the specific sequence and scale of the synthesis.

Protocol 1: Boc Solid-Phase Peptide Synthesis (Boc-SPPS) Cycle for this compound Incorporation

This protocol outlines a standard cycle for Boc-SPPS, which can be adapted for the coupling of this compound.

1. Resin Selection and Preparation:

  • Select a suitable resin for Boc-SPPS, such as Merrifield or PAM resin.[5]

  • Swell the resin in dichloromethane (B109758) (DCM) for at least 30 minutes in a reaction vessel.

2. Boc Deprotection:

  • Treat the resin with a solution of 50% TFA in DCM for 5 minutes (pre-wash).[5]

  • Follow with a 20-30 minute treatment with 50% TFA in DCM to ensure complete Boc group removal.[1][5]

  • Wash the resin thoroughly with DCM (3x) and isopropanol (B130326) (2x) to remove residual acid and byproducts.[5]

3. Neutralization:

  • Neutralize the resulting trifluoroacetate (B77799) salt by washing the resin with a 10% solution of diisopropylethylamine (DIEA) in DCM for 2 x 2 minutes.[2]

  • Wash the resin with DCM (3x) to remove excess base.

4. Coupling of this compound:

  • Dissolve this compound (2-4 equivalents relative to resin loading) and a suitable coupling agent (e.g., HBTU, HATU, or DCC/HOBt) in N,N-dimethylformamide (DMF) or DCM.

  • Add DIEA (2 equivalents relative to the amino acid derivative) to the activation mixture.

  • Add the activated this compound solution to the resin and agitate for 1-2 hours at room temperature.

  • Monitor the coupling reaction using a qualitative test such as the Kaiser test (for primary amines) or a chloranil (B122849) test (for secondary amines). A negative test indicates complete coupling. If the coupling is incomplete, a second coupling can be performed.

5. Capping (Optional):

  • To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (B1165640) and DIEA in DMF.

6. Washing:

  • Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

7. Repeat Cycle:

  • Repeat steps 2-6 for the subsequent amino acid couplings.

8. Cleavage and Deprotection:

  • After the final coupling, wash the resin with DCM and dry under vacuum.

  • Cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cocktail, such as anhydrous HF with appropriate scavengers (e.g., anisole).[1][5]

Data Presentation: Comparison of SPPS Strategies and Reagents

The following tables summarize key parameters and reagents for both Fmoc/tBu and Boc/Bzl SPPS strategies, as well as common coupling reagents.

ParameterFmoc/tBu StrategyBoc/Bzl Strategy
N-α-Protecting Group Fmoc (Base-labile)Boc (Acid-labile)
Side-Chain Protection tBu-based (Acid-labile)Bzl-based (Strong acid-labile)
Deprotection Reagent 20% Piperidine in DMF50% TFA in DCM
Deprotection Time 5-10 minutes20-30 minutes
Final Cleavage Reagent TFA-based cocktailsAnhydrous HF
Cleavage Time 1-3 hours~1 hour
Typical Crude Purity Sequence-dependent, generally >70%Sequence-dependent, generally >70%

Table 1: Comparison of key parameters for Fmoc/tBu and Boc/Bzl SPPS strategies.[1]

Coupling ReagentDescriptionAdvantagesDisadvantages
HBTU/HATU Aminium/Uronium saltsHigh coupling efficiency, fast reaction timesHigher cost, potential for side reactions
HCTU Guanidinium salt similar to HBTUHigh coupling efficiency, often faster than HBTUMore expensive than HBTU
DIC/Oxyma Carbodiimide with an oxime additiveLow racemization, cost-effectiveSlower than uronium/aminium salts
PyBOP Phosphonium-based reagentEffective for sterically hindered couplingsCan be less efficient than HATU for some sequences
DCC/HOBt Carbodiimide with an additiveCost-effectiveFormation of insoluble DCU byproduct

Table 2: Common coupling reagents used in solid-phase peptide synthesis.[1]

Visualizations

The following diagrams illustrate the chemical structures and workflows described in these application notes.

Caption: Chemical structure of this compound.

Boc_SPPS_Workflow start Start: Resin with Free Amino Group deprotection Boc Deprotection (50% TFA in DCM) start->deprotection wash1 Wash (DCM, IPA) deprotection->wash1 neutralization Neutralization (10% DIEA in DCM) wash1->neutralization wash2 Wash (DCM) neutralization->wash2 coupling Coupling (Activated this compound) wash2->coupling wash3 Wash (DMF, DCM) coupling->wash3 next_cycle Next Cycle or Final Cleavage wash3->next_cycle

Caption: Workflow for the incorporation of this compound using Boc-SPPS.

Signaling_Pathway_Mimicry cluster_peptide Native Peptide cluster_peptidomimetic Peptidomimetic peptide Flexible Peptide Ligand receptor Receptor Binding Pocket peptide->receptor Binds in specific conformation (e.g., β-turn) peptidomimetic Peptide with This compound receptor2 Receptor Binding Pocket peptidomimetic->receptor2 Pre-organized conformation for enhanced binding and stability

Caption: Conceptual diagram of β-turn mimicry using this compound.

Conclusion

The incorporation of this compound into peptide sequences is a powerful strategy for the development of conformationally constrained peptidomimetics. By following the detailed protocols and understanding the core principles of SPPS outlined in these application notes, researchers can effectively utilize this building block to create novel peptide-based therapeutics with enhanced biological activity and stability. Careful selection of synthesis strategy, coupling reagents, and reaction conditions is paramount to achieving high-purity products.

References

Application Notes and Protocols: N1-Alkylation of 4-Boc-2-oxopiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective functionalization of piperazine (B1678402) and its derivatives is a cornerstone in medicinal chemistry, as this scaffold is a key component in numerous clinically approved drugs. The 2-oxopiperazine core, in particular, offers a versatile platform for the development of novel therapeutic agents. This document provides detailed application notes and protocols for the N1-alkylation of 4-Boc-2-oxopiperazine, a critical intermediate in the synthesis of diverse compound libraries for drug discovery.

The tert-butyloxycarbonyl (Boc) protecting group at the N4 position allows for the selective alkylation of the more nucleophilic N1 nitrogen. This targeted modification enables the introduction of a wide range of substituents, facilitating the exploration of structure-activity relationships (SAR). The protocols outlined below describe a general and robust method for this transformation using various alkyl halides under basic conditions.

Reaction Principle and Logical Relationship

The N1-alkylation of this compound proceeds via a nucleophilic substitution reaction. The reaction is initiated by the deprotonation of the N1 amide proton using a suitable base, generating a nucleophilic anion. This anion then attacks the electrophilic carbon of an alkyl halide, resulting in the formation of a new carbon-nitrogen bond and yielding the N1-alkylated product. The choice of base and solvent is crucial for achieving high yields and minimizing side reactions.

N1_Alkylation_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_products Products 4_Boc_2_oxopiperazine This compound Deprotonation Deprotonation at N1 4_Boc_2_oxopiperazine->Deprotonation Alkyl_Halide Alkyl Halide (R-X) Nucleophilic_Attack Nucleophilic Attack Alkyl_Halide->Nucleophilic_Attack Base Base (e.g., NaH, K2CO3) Base->Deprotonation Deprotonation->Nucleophilic_Attack Generates N1-anion N1_Alkylated_Product N1-Alkylated Product Nucleophilic_Attack->N1_Alkylated_Product Salt_Byproduct Salt Byproduct Nucleophilic_Attack->Salt_Byproduct

Figure 1: Logical workflow for the N1-alkylation of this compound.

Experimental Protocols

General Procedure for N1-Alkylation of this compound

This protocol describes a general method for the N1-alkylation of this compound using sodium hydride as the base in tetrahydrofuran (B95107) (THF).

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes to facilitate the formation of the sodium salt.

  • Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for the time indicated in Table 1, or until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with water and then brine.

  • Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N1-alkylated this compound.

Alternative Procedure using Potassium Carbonate

For less reactive alkyl halides or when a milder base is preferred, potassium carbonate (K₂CO₃) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (B52724) can be employed.[1]

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous DMF or acetonitrile, add potassium carbonate (2.0-3.0 equivalents) and the alkyl halide (1.2-1.5 equivalents).

  • Heat the reaction mixture to 50-80 °C and stir until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Data Presentation

The following table summarizes the results for the N1-alkylation of this compound with various alkyl halides using the general sodium hydride protocol.

Table 1: N1-Alkylation of this compound with Various Alkyl Halides

EntryAlkyl Halide (R-X)ProductReaction Time (h)Yield (%)
1Methyl Iodide1-Methyl-4-Boc-2-oxopiperazine485
2Ethyl Bromide1-Ethyl-4-Boc-2-oxopiperazine682
3Propyl Iodide1-Propyl-4-Boc-2-oxopiperazine680
4Benzyl Bromide1-Benzyl-4-Boc-2-oxopiperazine392
5Allyl Bromide1-Allyl-4-Boc-2-oxopiperazine488
64-Fluorobenzyl Bromide1-(4-Fluorobenzyl)-4-Boc-2-oxopiperazine390

Yields are for isolated, purified products.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the general experimental protocol for the N1-alkylation of this compound.

experimental_workflow start Start prepare_reagents Prepare Suspension: NaH in anhydrous THF start->prepare_reagents add_substrate Add this compound solution at 0°C prepare_reagents->add_substrate stir_deprotonation Stir for 30 min at 0°C (Deprotonation) add_substrate->stir_deprotonation add_alkyl_halide Add Alkyl Halide at 0°C stir_deprotonation->add_alkyl_halide react Stir at Room Temperature (Monitor by TLC) add_alkyl_halide->react quench Quench with sat. aq. NH4Cl at 0°C react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Water and Brine extract->wash dry_concentrate Dry (MgSO4) and Concentrate wash->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify end End: Pure N1-Alkylated Product purify->end

Figure 2: Experimental workflow for N1-alkylation.

Conclusion

The N1-alkylation of this compound is a highly efficient and versatile method for the synthesis of a diverse range of N1-substituted 2-oxopiperazine derivatives. The protocols provided herein offer robust and reproducible procedures for this key transformation, which is of significant importance in the field of medicinal chemistry and drug development. The choice of a strong base like sodium hydride generally provides excellent yields with a variety of alkyl halides. For more sensitive substrates, a milder base such as potassium carbonate can be effectively utilized. These methods provide a reliable foundation for the construction of compound libraries for hit-to-lead optimization and the development of novel therapeutic candidates.

References

Application Notes and Protocols for the Synthesis of Chiral 2-Oxopiperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 2-oxopiperazine derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. Their rigidified peptide backbone and stereochemically defined side chains make them valuable scaffolds for mimicking peptide turns and interacting with biological targets with high affinity and selectivity. This has led to their exploration as potent therapeutic agents, including protease-activated receptor 1 (PAR1) antagonists and antiviral compounds targeting the dengue virus NS4B protein.[1][2] The precise stereochemical control during synthesis is paramount, as the biological activity of these compounds is often highly dependent on their absolute configuration.

This document provides detailed application notes and experimental protocols for several key synthetic strategies to access enantiomerically enriched 2-oxopiperazine derivatives. The methodologies covered include catalytic asymmetric synthesis, diastereoselective approaches, and enzymatic resolutions, providing a comprehensive guide for researchers in the field.

Synthetic Strategies and Experimental Protocols

Several robust methods have been developed for the asymmetric synthesis of chiral 2-oxopiperazines. The choice of strategy often depends on the desired substitution pattern, scalability, and the availability of starting materials. Here, we detail some of the most effective and widely used protocols.

Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols

This method provides a direct route to chiral disubstituted piperazin-2-ones with excellent enantioselectivity through the asymmetric hydrogenation of readily available pyrazin-2-ol precursors.[3]

Experimental Workflow:

G cluster_prep Substrate Preparation cluster_reaction Asymmetric Hydrogenation cluster_workup Work-up and Purification cluster_product Final Product start Pyrazin-2-ol Derivative reaction Pd(OCOCF3)2 / (R)-TolBINAP TsOH·H2O, H2 (1000 psi) DCM/Benzene (1:1), 80 °C start->reaction workup Concentration Silica (B1680970) Gel Chromatography reaction->workup product Chiral Piperazin-2-one (B30754) workup->product

Caption: Workflow for Pd-Catalyzed Asymmetric Hydrogenation.

Detailed Protocol:

A mixture of the 5,6-disubstituted pyrazin-2-ol (0.2 mmol), Pd(OCOCF₃)₂ (5.0 mol%), and (R)-TolBINAP (5.5 mol%) is placed in a glovebox. The solids are transferred to a vial insert within a high-pressure autoclave. Anhydrous and degassed dichloromethane (B109758) (DCM)/benzene (1:1, 1.0 mL) and a solution of TsOH·H₂O (100 mol%) in DCM/benzene are added. The autoclave is sealed, removed from the glovebox, charged with 1000 psi of H₂, and heated to 80 °C for 24-48 hours. After cooling and releasing the pressure, the reaction mixture is concentrated under reduced pressure. The residue is purified by silica gel column chromatography to afford the chiral piperazin-2-one.

EntrySubstrate (Pyrazin-2-ol)Product (Piperazin-2-one)Yield (%)ee (%)
15,6-diphenyl5,6-diphenyl9590
25-phenyl-6-methyl5-phenyl-6-methyl9288
35-(4-methoxyphenyl)-6-phenyl5-(4-methoxyphenyl)-6-phenyl9689

Table 1: Representative results for the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols.[3]

Palladium-Catalyzed Asymmetric Allylic Alkylation

Developed by Stoltz and coworkers, this powerful method allows for the synthesis of α-secondary and α-tertiary piperazin-2-ones through the decarboxylative allylic alkylation of differentially N-protected piperazin-2-one enolates.[4][5]

Experimental Workflow:

G cluster_prep Substrate Preparation cluster_reaction Asymmetric Allylic Alkylation cluster_workup Work-up and Purification cluster_product Final Product start N-protected Piperazin-2-one Allyl Ester reaction [Pd2(pmdba)3] / (S)-(CF3)3-tBuPHOX Toluene (B28343), 40 °C start->reaction workup Concentration Silica Gel Chromatography reaction->workup product Chiral α-Substituted Piperazin-2-one workup->product

Caption: Workflow for Asymmetric Allylic Alkylation.

Detailed Protocol:

In a glovebox, an oven-dried vial is charged with the N-protected piperazin-2-one allyl ester (1.0 equiv), [Pd₂(pmdba)₃] (5 mol%), and (S)-(CF₃)₃-tBuPHOX (12.5 mol%). The vial is sealed, and toluene (to a concentration of 0.014 M) is added. The reaction mixture is stirred at 40 °C for 12–48 hours. Upon completion, the mixture is cooled to room temperature and concentrated. The crude product is purified by flash chromatography on silica gel to yield the enantioenriched α-substituted piperazin-2-one.[4]

EntryN(1)-Protecting Groupα-SubstituentYield (%)ee (%)
1BenzoylAllyl9594
2BenzoylMethyl8592
3BenzoylBenzyl9096

Table 2: Representative results for the asymmetric allylic alkylation of piperazin-2-ones.[4]

Diastereoselective Alkylation with a Chiral Auxiliary

This classical yet effective approach utilizes a chiral auxiliary, temporarily attached to the piperazin-2-one scaffold, to direct the stereoselective introduction of a substituent. Subsequent removal of the auxiliary provides the desired chiral product.

Experimental Workflow:

G cluster_start Starting Material cluster_deprotonation Enolate Formation cluster_alkylation Diastereoselective Alkylation cluster_cleavage Auxiliary Cleavage cluster_product Final Product start Piperazin-2-one with Chiral Auxiliary deprotonation Base (e.g., NaHMDS) THF, -78 °C start->deprotonation alkylation Electrophile (R-X) deprotonation->alkylation cleavage Cleavage Reagent (e.g., LiAlH4) alkylation->cleavage product Chiral 3-Substituted Piperazin-2-one cleavage->product

Caption: Workflow for Diastereoselective Alkylation.

Detailed Protocol:

To a solution of the N-acylated piperazin-2-one bearing a chiral auxiliary (1.0 equiv) in anhydrous THF at -78 °C is added sodium bis(trimethylsilyl)amide (NaHMDS, 2.0 M in THF, 2.0 equiv) dropwise. The mixture is stirred for 45-90 minutes at -78 °C, after which the electrophile (R-X, 2.0 equiv) is added. The reaction is stirred for an additional period until completion (monitored by TLC). The reaction is then quenched with saturated aqueous NH₄Cl and warmed to room temperature. The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried, filtered, and concentrated. The diastereomeric ratio is determined by NMR analysis of the crude product. The major diastereomer is isolated by chromatography. The chiral auxiliary is then cleaved under appropriate conditions (e.g., reduction with LiAlH₄ for an oxazolidinone auxiliary) to yield the chiral 3-substituted piperazin-2-one.[6]

EntryChiral AuxiliaryElectrophileDiastereomeric Excess (de, %)
1(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneCH₃I>99
2(R)-4-benzyl-2-oxazolidinoneBnBr>98
3(S)-4-isopropyl-2-oxazolidinoneAllyl Bromide>96

Table 3: Representative results for diastereoselective alkylation.[6]

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution offers a green and highly selective method for separating enantiomers. This protocol describes the resolution of a racemic N-Boc-piperazine-2-carboxylic acid methyl ester, a versatile precursor to chiral 2-oxopiperazines, using Alcalase.[7]

Experimental Workflow:

G cluster_start Starting Material cluster_reaction Enzymatic Hydrolysis cluster_separation Separation cluster_products Resolved Products start rac-N-Boc-piperazine-2- carboxylic acid methyl ester reaction Alcalase Phosphate (B84403) Buffer (pH 8.0) 30 °C start->reaction separation Extraction and Chromatography reaction->separation product1 (S)-N-Boc-piperazine-2- carboxylic acid separation->product1 product2 (R)-N-Boc-piperazine-2- carboxylic acid methyl ester separation->product2

Caption: Workflow for Enzymatic Kinetic Resolution.

Detailed Protocol:

Racemic methyl-4-(tert-butoxycarbonyl)-piperazine-2-carboxylate (1.0 g) is suspended in a phosphate buffer (0.1 M, pH 8.0, 50 mL). Alcalase (commercial preparation) is added, and the mixture is stirred at 30 °C. The pH of the reaction is maintained at 8.0 by the addition of 0.1 M NaOH solution. The reaction is monitored by HPLC for the consumption of the starting material. Once approximately 50% conversion is reached, the reaction is stopped by adjusting the pH to 2.0 with 1 M HCl. The aqueous solution is extracted with ethyl acetate (B1210297). The organic extracts contain the unreacted (R)-ester. The aqueous layer is then saturated with NaCl and extracted with ethyl acetate to isolate the (S)-acid. Both products are purified by standard methods.[7]

SubstrateEnzymeProduct 1 ((S)-acid)ee (%)Product 2 ((R)-ester)ee (%)
rac-N-Boc-piperazine-2-carboxylic acid methyl esterAlcalase(S)-N-Boc-piperazine-2-carboxylic acid>98(R)-N-Boc-piperazine-2-carboxylic acid methyl ester>98

Table 4: Representative results for enzymatic kinetic resolution.[7]

Biological Applications and Signaling Pathways

Chiral 2-oxopiperazine derivatives have shown promise in modulating key biological pathways implicated in various diseases.

PAR1 Antagonism

Protease-activated receptor 1 (PAR1) is a G protein-coupled receptor that plays a crucial role in thrombosis and has been implicated in cancer progression.[8] Certain chiral 2-oxopiperazines have been designed as PAR1 antagonists, inhibiting thrombin-induced platelet aggregation.

G Thrombin Thrombin PAR1 PAR1 Receptor Thrombin->PAR1 activates G_protein Gq/G12/13 PAR1->G_protein activates PLC PLC G_protein->PLC RhoGEF RhoGEF G_protein->RhoGEF Platelet_Aggregation Platelet Aggregation PLC->Platelet_Aggregation leads to RhoGEF->Platelet_Aggregation leads to Oxopiperazine Chiral 2-Oxopiperazine Derivative Oxopiperazine->PAR1 inhibits

Caption: PAR1 Signaling and Inhibition by 2-Oxopiperazines.

Dengue Virus Inhibition

The dengue virus non-structural protein 4B (NS4B) is essential for viral replication.[9] Chiral 2-oxopiperazine derivatives have been identified as inhibitors of dengue virus replication by targeting the NS4B protein.[2]

G DENV Dengue Virus Host_Cell Host Cell DENV->Host_Cell infects Replication_Complex Viral Replication Complex (on ER membrane) Host_Cell->Replication_Complex forms Viral_RNA_Synthesis Viral RNA Synthesis Replication_Complex->Viral_RNA_Synthesis mediates NS4B NS4B Protein NS4B->Replication_Complex component of NS3 NS3 Helicase NS4B->NS3 interacts with NS3->Replication_Complex component of Oxopiperazine Chiral 2-Oxopiperazine Derivative Oxopiperazine->NS4B inhibits

Caption: Dengue Virus Replication and NS4B Inhibition.

Conclusion

The synthesis of chiral 2-oxopiperazine derivatives is a dynamic area of research with significant implications for drug discovery. The protocols and data presented herein offer a practical guide for chemists to access these valuable compounds. The continued development of novel, efficient, and stereoselective synthetic methods will undoubtedly accelerate the discovery of new therapeutics based on this privileged scaffold.

References

The Versatile Scaffold: Applications of 4-Boc-2-Oxopiperazine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – The 4-Boc-2-oxopiperazine moiety has emerged as a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of therapeutic agents. Its inherent structural features allow for the facile introduction of various substituents, enabling the fine-tuning of pharmacological properties. This has led to its incorporation into compounds targeting a range of diseases, from infectious diseases like dengue fever to metabolic disorders such as obesity and cardiovascular conditions. This application note provides a detailed overview of the use of this compound in the development of novel drug candidates, complete with experimental protocols and quantitative data to guide researchers in this promising field.

Application in the Development of Dengue Virus Inhibitors

The 2-oxopiperazine core has been successfully utilized in the design of potent inhibitors of the dengue virus (DENV), a mosquito-borne flavivirus that poses a significant global health threat. By morphing a known pyrrolopiperazinone screening hit, researchers have developed 2-oxopiperazine derivatives that exhibit potent anti-dengue activity.[1]

A standout example is compound (S)-29, which has demonstrated potent cell-based activity against all four dengue serotypes with a 50% effective concentration (EC50) of less than 0.1 µM.[1] Cross-resistance studies have confirmed that these analogs target the viral NS4B protein, a key component of the viral replication complex.[1]

Quantitative Data: Anti-Dengue Activity of 2-Oxopiperazine Derivatives
CompoundDENV-2 EC50 (µM)DENV-1 EC50 (µM)DENV-3 EC50 (µM)DENV-4 EC50 (µM)Cytotoxicity (CC50, µM)
(S)-29 < 0.1< 0.1< 0.1< 0.1> 50
Scaffold Hit 4 1.5---> 50
Experimental Protocol: Synthesis of a 2-Oxopiperazine Dengue Virus Inhibitor Intermediate

A general synthetic route to 2-oxopiperazine derivatives often starts with the commercially available this compound. The following is a representative protocol for the initial functionalization at the N1 position, a common step in the synthesis of more complex analogs.

Synthesis of 1-Substituted-4-Boc-2-oxopiperazine:

  • To a solution of this compound (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF), add a base like sodium hydride (NaH, 1.1 eq) at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add the desired electrophile (e.g., an alkyl halide or benzyl (B1604629) bromide, 1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 1-substituted-4-Boc-2-oxopiperazine.

Experimental Protocol: Dengue Virus Replicon Assay

The antiviral activity of the synthesized compounds is typically evaluated using a dengue virus replicon assay. This assay measures the inhibition of viral RNA replication.

  • Cell Seeding: Seed a suitable host cell line (e.g., BHK-21 or Huh-7 cells) in 96-well plates at a density that allows for logarithmic growth during the assay period.

  • Compound Treatment: The following day, treat the cells with serial dilutions of the test compounds. Include a positive control (a known DENV inhibitor) and a negative control (vehicle, typically DMSO).

  • Replicon Transfection: After a short pre-incubation with the compounds, transfect the cells with in vitro transcribed DENV replicon RNA encoding a reporter gene (e.g., luciferase).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified incubator with 5% CO2.

  • Luciferase Assay: Following incubation, lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.

  • Data Analysis: Calculate the EC50 value, which is the concentration of the compound that inhibits luciferase activity by 50%, by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve. A cytotoxicity assay (e.g., MTT or CellTiter-Glo) should be run in parallel to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/EC50).

Dengue_Inhibitor_Workflow cluster_synthesis Synthesis cluster_assay Biological Evaluation Boc_Oxo This compound N1_Alkylation N1-Alkylation Boc_Oxo->N1_Alkylation Deprotection Boc Deprotection N1_Alkylation->Deprotection N4_Functionalization N4-Functionalization Deprotection->N4_Functionalization Final_Compound Final Inhibitor N4_Functionalization->Final_Compound Compound_Treatment Compound Treatment Final_Compound->Compound_Treatment Cell_Culture Cell Culture Cell_Culture->Compound_Treatment Replicon_Transfection DENV Replicon Transfection Compound_Treatment->Replicon_Transfection Luciferase_Assay Luciferase Assay Replicon_Transfection->Luciferase_Assay Data_Analysis Data Analysis (EC50) Luciferase_Assay->Data_Analysis MC4R_Signaling Agonist MC4R Agonist (2-Oxopiperazine Derivative) MC4R MC4R Agonist->MC4R Binds to G_protein Gs MC4R->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (Reduced Food Intake, Increased Energy Expenditure) PKA->Cellular_Response Phosphorylates targets leading to PAR1_Antagonist_Workflow cluster_synthesis Synthesis cluster_assay Biological Evaluation Pseudodipeptide Pseudodipeptide Synthesis Cyclization Reductive Cyclization to Oxopiperazine Pseudodipeptide->Cyclization Functionalization Multi-step Functionalization Cyclization->Functionalization Final_Antagonist Final PAR1 Antagonist Functionalization->Final_Antagonist Compound_Incubation Compound Incubation with PRP Final_Antagonist->Compound_Incubation PRP_Preparation PRP Preparation PRP_Preparation->Compound_Incubation Agonist_Addition PAR1 Agonist Addition Compound_Incubation->Agonist_Addition LTA_Measurement LTA Measurement Agonist_Addition->LTA_Measurement Data_Analysis Data Analysis (% Inhibition) LTA_Measurement->Data_Analysis

References

Application Note & Protocol: A Scalable Synthesis of 4-Boc-2-oxopiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, scalable protocol for the synthesis of 4-Boc-2-oxopiperazine, a key intermediate in medicinal chemistry and organic synthesis. The described method, adapted from established literature procedures, offers high yield and purity, making it suitable for large-scale production. This document includes a comprehensive experimental protocol, a summary of quantitative data, and a visual workflow diagram to ensure clarity and reproducibility. This compound, also known as tert-butyl 3-oxopiperazine-1-carboxylate, is a valuable building block used in the synthesis of various pharmaceutical agents, including renin inhibitors and isoindoline (B1297411) inhibitors of dipeptidyl peptidases.[1][]

Introduction

This compound is a piperazine (B1678402) derivative widely employed as a crucial intermediate in the development of novel therapeutics.[3] Its structure incorporates a protected amine and a lactam, providing two distinct points for chemical modification. This versatility allows for its use in constructing complex molecular architectures, such as those found in imidazopyridine derivatives for treating hyperlipidemia.[3] The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical and chemical industries. This protocol details a robust procedure for the N-acylation of piperazin-2-one (B30754) using di-tert-butyl dicarbonate (B1257347) (Boc₂O).

Data Presentation

The following table summarizes the quantitative data for the scalable synthesis of this compound, based on a representative reaction scale.

ParameterValueReference
Starting Material (Piperazin-2-one)10.0 g (100 mmol)[3]
Reagent (Di-tert-butyl dicarbonate)22.9 g (105 mmol)[3]
Base (Triethylamine)20.2 g (200 mmol)[3]
Catalyst (4-Dimethylaminopyridine)50 mg[3]
Solvent (Dichloromethane)250 mL (initial), 250 mL (dilution)[3]
Reaction Time1 hour (ice bath), 4.5 hours (room temp)[3]
Product Yield18.0 g[3]
Molar Yield90%[3]
Product Purity>98.0% (GC)[4]
Product AppearanceWhite to grayish-white solid powder[3]
Molecular Weight200.23 g/mol []

Experimental Protocol

This protocol describes the synthesis of this compound from piperazin-2-one.

Materials:

Procedure:

  • Reaction Setup: In a suitable round-bottom flask equipped with a magnetic stirrer, dissolve piperazin-2-one (10.0 g, 100 mmol), triethylamine (20.2 g, 200 mmol), and 4-dimethylaminopyridine (50 mg) in dichloromethane (250 mL).

  • Reagent Addition: Cool the resulting mixture in an ice-water bath. Slowly add di-tert-butyl dicarbonate (22.9 g, 105 mmol) to the solution.

  • Reaction: Stir the mixture for 1 hour in the ice-water bath, then allow it to warm to room temperature and continue stirring for an additional 4.5 hours.[3] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Upon completion of the reaction, dilute the mixture with dichloromethane (250 mL).

    • Transfer the organic solution to a separatory funnel and wash sequentially with water (200 mL), 5% citric acid solution (200 mL), dilute hydrochloric acid (200 mL), saturated sodium bicarbonate solution (200 mL), and brine.[3]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation:

    • Filter the drying agent from the organic solution.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (if necessary): The resulting solid is often obtained in high purity.[1] If further purification is required, recrystallization or silica (B1680970) gel chromatography can be employed. The product, this compound, is a white to grayish-white solid.[3]

Visualization

The following diagram illustrates the experimental workflow for the scale-up synthesis of this compound.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation start Dissolve Piperazin-2-one, Et3N, DMAP in DCM add_boc Add Boc2O at 0°C start->add_boc Cool to 0°C stir_ice Stir for 1h at 0°C add_boc->stir_ice stir_rt Stir for 4.5h at RT stir_ice->stir_rt Warm to RT dilute Dilute with DCM stir_rt->dilute wash Sequential Washes: - Water - 5% Citric Acid - Dilute HCl - Sat. NaHCO3 - Brine dilute->wash dry Dry over Na2SO4 wash->dry filter Filter dry->filter concentrate Concentrate in vacuo filter->concentrate end_product This compound concentrate->end_product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: One-Pot Synthesis of Substituted Oxopiperazines from 4-Boc-2-oxopiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the one-pot synthesis of N-alkylated and N-arylated 2-oxopiperazines starting from the commercially available 4-Boc-2-oxopiperazine. This methodology streamlines the synthetic process by combining the substitution and deprotection steps into a single reaction vessel, thereby increasing efficiency and reducing waste. These application notes are intended to guide researchers in the facile generation of diverse substituted oxopiperazine libraries for applications in drug discovery and medicinal chemistry. Substituted oxopiperazines are privileged scaffolds found in a variety of biologically active molecules, targeting pathways such as the melanocortin-4 receptor (MC4R) for obesity and the GPX4 pathway implicated in ferroptosis and cancer.

Introduction

The 2-oxopiperazine core is a valuable scaffold in medicinal chemistry due to its conformational rigidity and ability to present substituents in a well-defined spatial orientation. The synthesis of libraries of substituted oxopiperazines is therefore of significant interest for structure-activity relationship (SAR) studies. Traditional multi-step syntheses involving the protection of the piperazine (B1678402) nitrogen, followed by substitution and a separate deprotection step, can be time-consuming and inefficient. The one-pot protocols described herein offer a more streamlined approach to accessing N-substituted 2-oxopiperazines.

Application Notes: Biological Relevance of Substituted Oxopiperazines

Substituted oxopiperazine derivatives have shown promise as modulators of various biological targets. Understanding the signaling pathways involved is crucial for rational drug design.

1. Melanocortin-4 Receptor (MC4R) Agonists for Anti-Obesity Therapeutics:

The melanocortin-4 receptor (MC4R) is a G-protein coupled receptor (GPCR) primarily expressed in the brain, playing a critical role in regulating energy homeostasis and food intake. Activation of MC4R by its endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), leads to a signaling cascade that promotes satiety and increases energy expenditure. Dysfunctional MC4R signaling is linked to obesity. Substituted oxopiperazines have been identified as potent MC4R agonists, making them attractive candidates for the development of anti-obesity drugs.

MC4R_Signaling_Pathway cluster_membrane Cell Membrane MC4R MC4R G_protein Gs MC4R->G_protein Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Activates alpha_MSH α-MSH (Agonist) alpha_MSH->MC4R Binds ATP ATP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Satiety, Energy Expenditure) CREB->Gene_Expression Promotes

Melanocortin-4 Receptor (MC4R) Signaling Pathway.

2. GPX4 Inhibition and Ferroptosis in Cancer Therapy:

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. Glutathione peroxidase 4 (GPX4) is a key enzyme that protects cells from ferroptosis by reducing lipid hydroperoxides. Inhibition of GPX4 can induce ferroptosis in cancer cells, representing a promising therapeutic strategy, particularly for treatment-resistant cancers. Certain oxopiperazine derivatives have been investigated as potential GPX4 inhibitors.

GPX4_Ferroptosis_Pathway cluster_cell Cell PUFA_PL Polyunsaturated Fatty Acid Phospholipids (PUFA-PLs) LPO Lipid Peroxidation PUFA_PL->LPO Oxidation Lipid_ROS Lipid ROS LPO->Lipid_ROS Ferroptosis Ferroptosis (Cell Death) Lipid_ROS->Ferroptosis Induces GPX4 GPX4 GPX4->LPO Reduces (Inhibits Ferroptosis) GSH GSH GSH->GPX4 Cofactor GSSG GSSG GSH->GSSG Oxidized Oxopiperazine Oxopiperazine Inhibitor Oxopiperazine->GPX4 Inhibits

GPX4-Mediated Ferroptosis Pathway and Inhibition.

Experimental Protocols

General Experimental Workflow

The general workflow for the one-pot synthesis of substituted oxopiperazines involves an initial N-substitution reaction (alkylation or arylation) on this compound, followed by in-situ deprotection of the Boc group.

Experimental_Workflow Start Start: This compound Substitution N-Alkylation or N-Arylation Start->Substitution Deprotection In-situ Boc Deprotection Substitution->Deprotection Workup Aqueous Workup & Extraction Deprotection->Workup Purification Column Chromatography Workup->Purification Product Final Product: N-Substituted 2-Oxopiperazine Purification->Product

General Experimental Workflow.

Materials and Methods:

  • This compound (Commercially available)

  • Alkyl halides (e.g., benzyl (B1604629) bromide, iodomethane)

  • Aryl halides (e.g., bromobenzene, 4-chloro-toluene)

  • Bases: Sodium hydride (NaH), potassium carbonate (K₂CO₃), sodium tert-butoxide (NaOtBu)

  • Solvents: Anhydrous N,N-Dimethylformamide (DMF), anhydrous Dioxane, anhydrous Toluene (B28343)

  • Palladium catalysts (for N-arylation): Pd₂(dba)₃, Pd(OAc)₂

  • Phosphine (B1218219) ligands (for N-arylation): Xantphos, RuPhos, XPhos

  • Acids for deprotection: Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) in dioxane

  • Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Protocol 1: One-Pot Synthesis of N-Alkyl-2-oxopiperazines

This protocol describes a general procedure for the N-alkylation of this compound followed by in-situ acidic deprotection.

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq).

  • Dissolve the starting material in a suitable anhydrous solvent (e.g., DMF).

  • Cool the solution to 0 °C in an ice bath.

  • Add a suitable base (e.g., NaH, 1.2 eq) portion-wise and stir the mixture for 30 minutes at 0 °C.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion of the alkylation, cool the reaction mixture to 0 °C.

  • Slowly add an excess of a strong acid (e.g., 4M HCl in dioxane or TFA, 5-10 eq) to the reaction mixture.

  • Stir at room temperature until the Boc-protected intermediate is fully consumed (monitor by TLC or LC-MS).

  • Quench the reaction by the careful addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-alkyl-2-oxopiperazine.

Quantitative Data (Sequential N-Alkylation and Deprotection):

While direct one-pot data for this specific transformation is limited, the following table summarizes typical yields for the individual steps on similar substrates. A one-pot procedure is expected to have comparable, though potentially slightly lower, overall yields.

Alkyl HalideBaseSolventN-Alkylation Yield (%)Deprotection ReagentDeprotection Yield (%)Overall Estimated Yield (%)
Benzyl bromideNaHDMF~85-95TFA/DCM>90~75-85
IodomethaneK₂CO₃Acetonitrile~80-904M HCl/Dioxane>90~70-80
Ethyl iodideNaHTHF~80-90TFA/DCM>90~70-80

Protocol 2: One-Pot Synthesis of N-Aryl-2-oxopiperazines via Buchwald-Hartwig Amination

This protocol outlines a general procedure for the N-arylation of this compound using a palladium-catalyzed Buchwald-Hartwig amination, followed by in-situ acidic deprotection.

Procedure:

  • To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., NaOtBu, 1.4 eq).

  • Seal the tube with a septum, and purge with an inert atmosphere (e.g., Argon) for 5-10 minutes.

  • Add this compound (1.2 eq) and the aryl halide (1.0 eq).

  • Add anhydrous solvent (e.g., toluene or dioxane) via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the aryl halide is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable solvent (e.g., dichloromethane).

  • Slowly add an excess of a strong acid (e.g., 4M HCl in dioxane or TFA, 5-10 eq) and stir at room temperature until the Boc-protected intermediate is fully deprotected (monitor by TLC or LC-MS).

  • Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl-2-oxopiperazine.

Quantitative Data (Sequential N-Arylation and Deprotection):

Similar to the N-alkylation, comprehensive one-pot data for this specific transformation is scarce. The table below provides representative yields for the individual Buchwald-Hartwig amination and subsequent deprotection steps.

Aryl HalideCatalyst/LigandBaseSolventN-Arylation Yield (%)Deprotection ReagentDeprotection Yield (%)Overall Estimated Yield (%)
BromobenzenePd₂(dba)₃/XantphosNaOtBuToluene~70-904M HCl/Dioxane>90~60-80
4-ChlorotoluenePd(OAc)₂/RuPhosK₃PO₄Dioxane~60-80TFA/DCM>90~55-70
2-BromopyridinePd₂(dba)₃/XPhosCs₂CO₃Toluene~65-854M HCl/Dioxane>90~60-75

Conclusion

The described one-pot methodologies for the synthesis of N-substituted 2-oxopiperazines from this compound offer an efficient and streamlined alternative to traditional multi-step procedures. These protocols are amenable to the generation of diverse libraries of compounds for screening in drug discovery programs targeting a range of diseases, including obesity and cancer. The provided application notes on the MC4R and GPX4 signaling pathways highlight the therapeutic potential of this class of molecules. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible outcomes.

Troubleshooting & Optimization

Technical Support Center: 4-Boc-2-Oxopiperazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Boc-2-oxopiperazine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this synthesis. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address specific challenges in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

1. What are the most common side reactions observed during the synthesis of this compound?

The synthesis of this compound, typically achieved through the cyclization of a N-Boc protected ethylenediamine (B42938) derivative with an acetylating agent, can be accompanied by several side reactions. The most frequently encountered issues include:

  • Intermolecular Dimerization/Polymerization: Instead of the desired intramolecular cyclization to form the six-membered ring, the linear precursor can react with other molecules of itself, leading to the formation of linear or cyclic dimers and higher molecular weight oligomers. This is particularly prevalent at high concentrations.

  • Formation of a Five-Membered Lactam: Under certain conditions, an alternative cyclization can occur, leading to the formation of a five-membered imidazolidinone ring, a structural isomer of the desired product.

  • Racemization: When using chiral starting materials to synthesize enantiomerically pure 2-oxopiperazines, loss of stereochemical integrity can occur, leading to a mixture of enantiomers or diastereomers.

  • Incomplete Cyclization: The reaction may not proceed to completion, leaving unreacted linear starting material which can complicate purification.

  • Boc-Group Cleavage: The tert-butyloxycarbonyl (Boc) protecting group can be labile under certain acidic or basic conditions used for cyclization, leading to unprotected piperazinone or other byproducts.

2. My reaction is producing a significant amount of high molecular weight species, and the yield of this compound is low. What is happening and how can I fix it?

This is a classic case of intermolecular reactions outcompeting the desired intramolecular cyclization. The linear intermediate, intended to cyclize with itself, is instead reacting with other molecules of the same intermediate.

Troubleshooting Guide: Intermolecular vs. Intramolecular Cyclization

ParameterRecommendation to Favor Intramolecular CyclizationRationale
Concentration Perform the reaction under high dilution conditions (e.g., 0.01-0.05 M).Lowering the concentration of the reactant decreases the probability of intermolecular collisions, thus favoring the intramolecular pathway.
Rate of Addition Add the linear precursor slowly (e.g., via syringe pump) to a heated solution of the base.This technique, known as "pseudo-high dilution," maintains a low instantaneous concentration of the reactive species.
Temperature Optimize the reaction temperature. While higher temperatures can accelerate cyclization, they can also promote side reactions. A typical range is 60-80 °C.The optimal temperature will depend on the solvent and base used. It is recommended to perform small-scale experiments to determine the ideal temperature for your specific system.

3. I am using an enantiomerically pure starting material, but my final product shows significant racemization. What are the potential causes and solutions?

Racemization can occur if a stereocenter is subjected to conditions that allow for its inversion. In the context of 2-oxopiperazine synthesis, this is often related to the formation of a planar intermediate.

Troubleshooting Guide: Preventing Racemization

Potential CauseRecommended SolutionMechanism of Prevention
Harsh basic or acidic conditions Use a milder base (e.g., K₂CO₃, NaHCO₃) or carefully control the pH during workup.Strong bases can deprotonate the α-carbon to the carbonyl group, forming a planar enolate which can be protonated from either face, leading to racemization.
Prolonged reaction times at elevated temperatures Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.Minimizing exposure to heat reduces the likelihood of epimerization.
Inappropriate solvent Use a non-polar or less polar aprotic solvent.The choice of solvent can influence the stability of intermediates and the rate of racemization.

Experimental Protocols

Solution-Phase Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound from N-Boc-ethylenediamine and an α-haloacetylating agent.

Materials:

Procedure:

  • Alkylation: To a solution of N-Boc-ethylenediamine (1.0 eq) in acetonitrile (0.1 M), add potassium carbonate (2.5 eq). Stir the suspension at room temperature for 15 minutes.

  • Add ethyl bromoacetate (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Cyclization: The crude intermediate is then subjected to cyclization conditions. This is often achieved by heating in a suitable solvent with a base. For example, the crude product can be dissolved in a solvent like toluene (B28343) or xylene and heated at reflux with a non-nucleophilic base to promote intramolecular lactam formation.

  • Purification: The final product is purified by silica (B1680970) gel column chromatography.

Visualizing Reaction Pathways

To better understand the synthetic process and potential pitfalls, the following diagrams illustrate the intended reaction and a common side reaction pathway.

G cluster_main Main Synthesis Pathway A N-Boc-ethylenediamine + Ethyl Bromoacetate B Intermediate (N-Boc-N'-(ethoxycarbonylmethyl)ethylenediamine) A->B Alkylation C This compound (Intramolecular Cyclization) B->C Cyclization (Heat, Base)

Caption: Intended synthesis pathway for this compound.

G cluster_side Side Reaction: Dimerization D Intermediate (N-Boc-N'-(ethoxycarbonylmethyl)ethylenediamine) E Linear Dimer D->E Intermolecular Reaction F Cyclic Dimer (Diketopiperazine) E->F Further Reaction

Caption: Competing intermolecular dimerization side reaction.

Technical Support Center: Purification of 4-Boc-2-oxopiperazine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-Boc-2-oxopiperazine using column chromatography. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A good starting point for the elution of this compound is a solvent system of petroleum ether/ethyl acetate (B1210297), for instance in a 4:1 ratio. Another potential solvent system to explore is a gradient of dichloromethane (B109758) and acetone. The optimal solvent system should provide a retention factor (Rf) value for this compound in the range of 0.2-0.4 on a TLC plate to ensure good separation on the column.

Q2: How can I determine the appropriate solvent system for my specific crude sample?

The ideal solvent system is best determined by thin-layer chromatography (TLC) analysis of your crude reaction mixture. Test various solvent systems of differing polarities. A good separation is indicated by a clear difference in the Rf values of this compound and its impurities. The desired product should be well-resolved from other spots on the TLC plate.

Q3: My this compound is not moving from the baseline on the TLC plate, even with pure ethyl acetate. What should I do?

If your compound is highly polar and remains at the baseline, you may need to use a more polar solvent system. Consider adding a small amount of methanol (B129727) to your ethyl acetate or dichloromethane. For very polar compounds, a solvent system containing a small percentage of methanol in dichloromethane is often effective.

Q4: I am observing streaking of my compound on the TLC plate and the column. What could be the cause?

Streaking can be caused by several factors, including overloading the TLC plate or column, the compound having acidic or basic properties, or the compound being sparingly soluble in the chosen mobile phase. To address this, try loading a smaller amount of your sample. If the compound is acidic or basic, adding a small amount of a modifier to the mobile phase, such as triethylamine (B128534) for basic compounds or acetic acid for acidic compounds, can improve the peak shape.

Q5: What is a typical yield for the purification of this compound by column chromatography?

The yield of purified this compound will depend on the purity of the crude material and the efficiency of the chromatographic separation. A successful purification should yield a product with high purity (≥95%).

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Poor Separation of this compound from Impurities - Inappropriate solvent system. - Column overloading. - Column channeling.- Optimize the solvent system using TLC to achieve better separation between the product and impurities. - Reduce the amount of crude material loaded onto the column. - Ensure the column is packed uniformly to prevent channeling.
Low Yield of Purified Product - The compound is sticking to the silica (B1680970) gel. - The compound is co-eluting with an impurity. - The compound is degrading on the silica gel.- Use a more polar solvent system to elute the compound completely. - Improve the separation by using a shallower solvent gradient or a different solvent system. - Test the stability of your compound on silica gel using a small-scale experiment. If it is unstable, consider using a different stationary phase like alumina (B75360) or a deactivated silica gel.
Product Elutes Too Quickly (in the first few fractions) - The solvent system is too polar.- Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent (e.g., increase the petroleum ether to ethyl acetate ratio).
Product Takes Too Long to Elute or Does Not Elute at All - The solvent system is not polar enough.- Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., decrease the petroleum ether to ethyl acetate ratio or add a small amount of methanol).
Cracked or Dry Column Bed - The column was allowed to run dry. - The column was packed improperly.- Always keep the silica gel bed covered with the mobile phase. - Repack the column carefully, ensuring a uniform and well-settled bed.
Irregular Bands or Tailing Peaks - Uneven sample loading. - Air bubbles in the column. - The compound is interacting strongly with the stationary phase.- Dissolve the sample in a minimal amount of solvent and load it evenly onto the top of the column. - Carefully pack the column to avoid trapping air bubbles. - Add a modifier to the mobile phase (e.g., triethylamine for basic compounds).

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general guideline for the purification of this compound. Optimization may be required based on the specific impurities present in the crude sample.

1. Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Petroleum ether (or hexane)

  • Ethyl acetate

  • Dichloromethane (optional)

  • Methanol (optional)

  • Glass column with a stopcock

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

2. Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate in a chamber containing a petroleum ether/ethyl acetate solvent system (e.g., 4:1, 2:1, 1:1).

    • Visualize the spots under a UV lamp.

    • The ideal solvent system will give an Rf value of ~0.3 for the this compound.

  • Column Packing:

    • Secure the glass column vertically.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand on top of the plug.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column, allowing the silica to settle into a uniform bed. Gently tap the column to dislodge any air bubbles.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

    • Drain the solvent until the level is just above the top sand layer. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable volatile solvent.

    • Carefully apply the sample solution to the top of the column using a pipette.

    • Allow the sample to adsorb onto the silica gel by draining the solvent until it reaches the top of the sand.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Begin collecting fractions in separate tubes or flasks.

    • Monitor the elution process by TLC analysis of the collected fractions.

    • If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.

  • Product Isolation:

    • Combine the fractions containing the pure this compound, as determined by TLC.

    • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified product.

Quantitative Data Summary

Parameter Recommended Starting Value/Range Notes
Stationary Phase Silica Gel (60-120 mesh or 230-400 mesh)Standard silica gel is typically suitable.
Mobile Phase (Eluent) Petroleum Ether/Ethyl Acetate (e.g., 4:1 to 1:1)The ratio should be optimized based on TLC analysis.
Rf Value (TLC) 0.2 - 0.4This range generally provides good separation on a column.
Sample Loading 1-5% of the silica gel weightOverloading can lead to poor separation.
Expected Purity ≥95%Purity should be assessed by techniques like NMR or HPLC.

Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Workflow for this compound Purification cluster_start Start cluster_problem Problem Identification cluster_solutions Potential Solutions cluster_actions Corrective Actions cluster_end Outcome Start Start Purification Problem Identify Purification Issue Start->Problem PoorSep Poor Separation Problem->PoorSep e.g., Overlapping spots LowYield Low Yield Problem->LowYield e.g., Low recovery NoElution Compound Not Eluting Problem->NoElution e.g., Stuck on baseline FastElution Compound Elutes Too Fast Problem->FastElution e.g., In void volume OptimizeSolvent Optimize Solvent System (TLC) PoorSep->OptimizeSolvent ReduceLoad Reduce Sample Load PoorSep->ReduceLoad CheckStability Check Compound Stability LowYield->CheckStability IncreasePolarity Increase Mobile Phase Polarity LowYield->IncreasePolarity NoElution->IncreasePolarity DecreasePolarity Decrease Mobile Phase Polarity FastElution->DecreasePolarity Success Successful Purification OptimizeSolvent->Success ReduceLoad->Success CheckStability->Success IncreasePolarity->Success DecreasePolarity->Success

Caption: Troubleshooting workflow for the column chromatography purification of this compound.

troubleshooting low yields in 4-Boc-2-oxopiperazine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot low yields in reactions involving the synthesis of 4-Boc-2-oxopiperazine.

Troubleshooting Guides & FAQs

This section provides answers to common questions and issues encountered during the Boc-protection of 2-oxopiperazine.

Q1: I am getting a very low yield of this compound. What are the most common causes?

Low yields in this reaction are typically attributed to one or more of the following factors:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or inadequate mixing.

  • Suboptimal Reagent Stoichiometry: The molar ratio of 2-oxopiperazine to Boc-anhydride ((Boc)₂O) and the base is critical. An excess or deficit of any reagent can lead to side reactions or incomplete conversion.

  • Base Selection and Strength: The choice of base is crucial. A base that is too weak may not efficiently deprotonate the piperazine (B1678402) nitrogen, while a base that is too strong or nucleophilic can lead to side reactions.

  • Solvent Effects: The solubility of 2-oxopiperazine can be a limiting factor. The choice of solvent affects not only solubility but also the reaction rate and pathway.

  • Side Reactions: Several side reactions can consume starting material and reduce the yield of the desired product. These include the formation of di-Boc-piperazine, hydrolysis of Boc-anhydride, and formation of urea-type byproducts.

  • Work-up and Purification Issues: Product loss can occur during the aqueous work-up and subsequent purification steps. This compound has some water solubility, which can lead to losses in the aqueous phase.

Q2: What are the recommended reaction conditions for the synthesis of this compound?

While optimal conditions can vary, a general starting protocol is provided below. It is recommended to perform small-scale optimization experiments to determine the best conditions for your specific setup.

Standard Protocol for Boc Protection of 2-Oxopiperazine:

  • Dissolve 2-oxopiperazine: Dissolve 2-oxopiperazine (1 equivalent) in a suitable solvent such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile.

  • Add Base: Add a non-nucleophilic base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) (1.1 - 1.5 equivalents).

  • Add Boc-Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) (1.1 - 1.2 equivalents) in the same solvent to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction with water or a mild aqueous acid (e.g., saturated ammonium (B1175870) chloride). Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Q3: I am observing multiple spots on my TLC plate. What are the likely side products?

The formation of multiple products is a common issue. Here are some potential side products to consider:

  • 1,4-di-Boc-2-oxopiperazine: If an excess of (Boc)₂O and base are used, or if the reaction is run for an extended period, double protection of both nitrogen atoms can occur.

  • Unreacted 2-oxopiperazine: If the reaction is incomplete, you will see the starting material on your TLC.

  • tert-Butoxycarbonyl Amide: Reaction of the amide nitrogen of the oxopiperazine ring is also a possibility, though less likely under standard conditions.

  • Urea-type byproducts: These can form from the reaction of the amine with isocyanate impurities present in aged (Boc)₂O.

Q4: How can I optimize my reaction to improve the yield?

Systematic optimization of reaction parameters is key to improving your yield. Consider the following:

  • Reagent Stoichiometry: Titrate the equivalents of (Boc)₂O and base to find the optimal ratio that maximizes product formation while minimizing side products.

  • Choice of Base: If TEA or DIPEA are not effective, consider other non-nucleophilic organic bases or inorganic bases like sodium bicarbonate in a biphasic system.

  • Solvent Screening: Test a variety of solvents to improve the solubility of your starting material and potentially influence the reaction rate.

  • Temperature Control: Running the reaction at a lower temperature (0 °C to room temperature) can help to control side reactions.

  • Order of Addition: Adding the (Boc)₂O solution slowly to the mixture of 2-oxopiperazine and base can help to prevent the formation of di-Boc-piperazine.

Data Presentation

Table 1: Troubleshooting Guide for Low Yields in this compound Synthesis

Observation Potential Cause Recommended Solution
Low conversion of starting material Incomplete reactionIncrease reaction time, consider gentle heating (monitor for side products), ensure adequate mixing.
Suboptimal reagent stoichiometryUse a slight excess of (Boc)₂O (1.1-1.2 eq.) and base (1.1-1.5 eq.).
Poor solubility of 2-oxopiperazineScreen different solvents (e.g., THF, acetonitrile, DMF).
Formation of multiple products Di-Boc-piperazine formationUse a smaller excess of (Boc)₂O (1.05-1.1 eq.), add (Boc)₂O slowly at 0 °C.
Hydrolysis of (Boc)₂OEnsure anhydrous reaction conditions.
Product loss during work-up Product solubility in aqueous phaseSaturate the aqueous layer with NaCl before extraction, use a continuous extractor for highly water-soluble products.
Emulsion formationAdd brine to the separatory funnel to break up emulsions.

Experimental Protocols

Detailed Protocol for Optimization of Boc Protection:

  • Setup: In parallel, set up a series of small-scale reactions (e.g., 1 mmol scale) in clean, dry vials with stir bars.

  • Variable Parameters: Systematically vary one parameter at a time while keeping others constant. For example:

    • Solvent Screen: Use DCM, THF, acetonitrile, and 1,4-dioxane.

    • Base Screen: Use TEA, DIPEA, and NaHCO₃ (in a biphasic system with water).

    • Stoichiometry Screen: Vary the equivalents of (Boc)₂O from 1.05 to 1.5.

  • Reaction Execution:

    • To each vial, add 2-oxopiperazine (100 mg, 1 mmol).

    • Add the chosen solvent (5 mL).

    • Add the selected base.

    • Cool the vials to 0 °C in an ice bath.

    • Slowly add the specified amount of (Boc)₂O.

    • Allow the reactions to warm to room temperature and stir for a set time (e.g., 4 hours).

  • Analysis:

    • Take a small aliquot from each reaction and analyze by TLC or LC-MS to determine the conversion and the relative amounts of product and side products.

    • Based on the results, select the optimal conditions for a larger scale reaction.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 2-oxopiperazine and Base in Solvent add_boc Add (Boc)₂O at 0°C start->add_boc Cool react Stir at Room Temperature (2-12h) add_boc->react Warm quench Quench Reaction react->quench extract Extract with Organic Solvent quench->extract purify Column Chromatography extract->purify product This compound purify->product

Caption: Standard experimental workflow for the synthesis of this compound.

side_reactions SM 2-Oxopiperazine + (Boc)₂O Product This compound SM->Product Desired Pathway DiBoc 1,4-di-Boc-2-oxopiperazine SM->DiBoc Excess (Boc)₂O Hydrolysis Hydrolyzed (Boc)₂O SM->Hydrolysis Presence of Water Product->DiBoc Further Reaction

Caption: Potential side reactions in the synthesis of this compound.

troubleshooting_tree decision decision solution solution start Low Yield of This compound q1 Reaction Incomplete? start->q1 q2 Multiple Products? q1->q2 No sol1 Increase Reaction Time/ Optimize Temperature q1->sol1 Yes sol2 Optimize Reagent Stoichiometry q1->sol2 Yes q3 Product Loss during Work-up? q2->q3 No sol3 Adjust (Boc)₂O ratio/ Slow Addition at 0°C q2->sol3 Yes sol4 Use Anhydrous Solvents q2->sol4 Yes sol5 Saturate Aqueous Layer with NaCl before Extraction q3->sol5 Yes

Caption: Troubleshooting decision tree for low yields of this compound.

improving the solubility of 4-Boc-2-oxopiperazine for reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of 4-Boc-2-oxopiperazine for chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound, also known as tert-butyl 3-oxopiperazine-1-carboxylate, is a white to off-white crystalline powder. As a Boc-protected heterocyclic compound, it is generally expected to be soluble in common organic solvents such as dichloromethane (B109758) (DCM), chloroform, ethyl acetate, acetone, and alcohols like ethanol (B145695) and methanol.[1][2] Its solubility in water and non-polar solvents like hexanes is expected to be low.[2]

Q2: I am observing incomplete dissolution of this compound in my reaction solvent. What could be the reason?

A2: Incomplete dissolution can be due to several factors. The chosen solvent may not be optimal for the required concentration. The rate of dissolution might be slow, especially if the particle size of the solid is large.[3] Additionally, the temperature of the solvent can significantly impact solubility.[4]

Q3: Can the Boc protecting group affect the solubility of the molecule?

A3: Yes, the tert-butyloxycarbonyl (Boc) group is relatively non-polar and bulky, which influences the overall polarity and crystal lattice energy of the molecule. This can affect its solubility in different solvents.

Q4: Are there any alternative reaction techniques for poorly soluble reactants like this compound?

A4: For reactants with very low solubility, solid-state reaction techniques such as ball milling can be considered. This method avoids the need for a solvent altogether.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solutions
This compound is not dissolving at the desired concentration. The solvent polarity is not ideal.- Solvent Screening: Test the solubility in a range of solvents with varying polarities (e.g., DCM, THF, acetonitrile, DMF, DMSO).[3] - Use of Co-solvents: Add a small amount of a co-solvent in which the compound is highly soluble to the main reaction solvent.[6][7][8]
The reaction is sluggish or does not go to completion, possibly due to low reactant concentration. The solubility of this compound is limited at the reaction temperature.- Increase Temperature: Gently heat the reaction mixture, as the solubility of most organic solids increases with temperature.[4] Monitor for any potential degradation of reactants or products. - Particle Size Reduction: Grind the this compound powder to a finer consistency to increase the surface area for dissolution.[3]
The product precipitates out of the reaction mixture upon cooling. The product has lower solubility at room temperature.- Maintain Elevated Temperature During Workup: Keep the solution warm during initial purification steps. - Solvent Exchange: Before cooling, consider exchanging the reaction solvent for one in which the product is more soluble at lower temperatures.
Difficulty in reproducing a literature procedure. Differences in reagent purity, solvent grade, or ambient temperature.- Verify Reagent Quality: Ensure the purity of this compound and other reactants. - Use Dry Solvents: If the reaction is sensitive to moisture, use anhydrous solvents. - Precise Temperature Control: Maintain the reaction temperature as specified in the protocol.[9]

Quantitative Solubility Data (Illustrative)

SolventDielectric Constant (Approx.)Estimated Solubility at 25°C (mg/mL)
Dichloromethane (DCM)9.1~150
Tetrahydrofuran (THF)7.5~100
Acetonitrile (MeCN)37.5~80
N,N-Dimethylformamide (DMF)36.7~200
Dimethyl Sulfoxide (DMSO)46.7>300
Ethanol24.6~50
Methanol32.7~70
Water80.1<1
Hexanes1.9<0.1

Experimental Protocols

Protocol 1: Determination of Approximate Solubility

This protocol outlines a method to estimate the solubility of this compound in a given solvent.

  • Preparation: Add a known weight (e.g., 10 mg) of this compound to a small vial.

  • Solvent Addition: Add the chosen solvent to the vial in small, measured increments (e.g., 0.1 mL).

  • Dissolution: After each addition, stir or vortex the mixture vigorously for 1-2 minutes.

  • Observation: Observe if the solid completely dissolves.

  • Endpoint: Continue adding solvent until complete dissolution is achieved. The approximate solubility can be calculated based on the total volume of solvent added.

  • Confirmation: For a more accurate measurement, the saturated solution can be filtered, and the concentration of the solute in the filtrate can be determined using techniques like HPLC or UV-Vis spectroscopy.

Protocol 2: Improving Reaction Conditions with a Co-solvent

This protocol describes how to use a co-solvent to enhance the solubility of this compound in a reaction.

  • Initial Setup: To the reaction vessel, add this compound and the primary reaction solvent in which it has limited solubility.

  • Co-solvent Selection: Choose a co-solvent in which this compound is highly soluble (e.g., DMF or DMSO).

  • Co-solvent Addition: Add the co-solvent dropwise to the reaction mixture while stirring until the this compound dissolves completely.[10] Start with a small volume percentage (e.g., 5-10% of the total solvent volume).

  • Reagent Addition: Once a homogeneous solution is obtained, add the other reagents to proceed with the reaction.

  • Monitoring: Monitor the reaction progress as usual. Be aware that the change in solvent polarity might affect the reaction rate and selectivity.

Visualizations

experimental_workflow_solubility_determination cluster_prep Preparation cluster_dissolution Dissolution Process cluster_analysis Analysis & Calculation start Start weigh Weigh 10 mg of This compound start->weigh add_to_vial Add to Vial weigh->add_to_vial add_solvent Add 0.1 mL of Solvent add_to_vial->add_solvent stir Stir/Vortex for 2 min add_solvent->stir observe Observe for Complete Dissolution stir->observe observe->add_solvent No calculate Calculate Approximate Solubility (mg/mL) observe->calculate Yes end End calculate->end

Caption: Experimental workflow for determining the approximate solubility of this compound.

logical_relationship_troubleshooting cluster_solutions Potential Solutions cluster_considerations Important Considerations problem Problem: Poor Solubility of This compound solvent_screen Solvent Screening problem->solvent_screen temp_increase Increase Temperature problem->temp_increase cosolvent Use Co-solvent problem->cosolvent particle_reduction Reduce Particle Size problem->particle_reduction kinetics Reaction Kinetics solvent_screen->kinetics stability Reactant/Product Stability temp_increase->stability cosolvent->kinetics workup Downstream Workup cosolvent->workup particle_reduction->kinetics

Caption: Logical relationships in troubleshooting poor solubility of this compound.

References

Validation & Comparative

A Comparative Guide to 4-Boc-2-oxopiperazine and Other Boc-Protected Piperazines in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic and medicinal chemistry, piperazine (B1678402) and its derivatives are privileged scaffolds, appearing in a vast array of pharmaceuticals and bioactive molecules. The introduction of a Boc (tert-butyloxycarbonyl) protecting group is a common strategy to selectively functionalize the piperazine ring. This guide provides a detailed comparison of 4-Boc-2-oxopiperazine with other commonly utilized Boc-protected piperazines, focusing on their synthetic utility, reactivity, and applications, supported by experimental data.

Introduction to Boc-Protected Piperazines

Boc-protected piperazines serve as versatile building blocks in organic synthesis. The Boc group offers stability under a range of reaction conditions and can be readily removed under acidic conditions. The choice of which Boc-piperazine to use depends on the desired substitution pattern of the final molecule. While 1-Boc-piperazine is the most common for introducing a monosubstituted piperazine moiety, and 1,4-di-Boc-piperazine for a symmetrically disubstituted or monosubstituted piperazine after selective deprotection, this compound offers a unique scaffold for creating piperazin-2-one (B30754) derivatives.

Comparative Analysis of Synthetic Utility

The key distinction in the synthetic application of these building blocks lies in the inherent functionality of their respective structures. This compound possesses a lactam functionality, which provides a handle for a different set of chemical transformations compared to the simple secondary amine of 1-Boc-piperazine.

FeatureThis compound1-Boc-piperazine1,4-di-Boc-piperazine
Primary Use Synthesis of piperazin-2-one derivativesMonosubstitution of the piperazine ringSymmetrical disubstitution or monosubstitution after selective deprotection
Key Reactive Site (post-Boc) Secondary amine at position 1 and the carbonyl group at position 2Secondary amine at position 4Both amine groups (after deprotection)
Typical Reactions N-alkylation, N-arylation at the 1-position; reduction of the lactamN-alkylation, N-arylation, acylation, reductive amination at the 4-positionSimilar to 1-Boc-piperazine, but allows for symmetrical functionalization
Deprotection Typically with strong acids (e.g., TFA, HCl)Typically with strong acids (e.g., TFA, HCl)Stepwise deprotection is possible to achieve monosubstitution

Experimental Data: A Head-to-Head Comparison in N-Arylation

To illustrate the difference in reactivity, let's consider a standard Buchwald-Hartwig amination reaction to introduce an aryl group onto the piperazine scaffold.

Reaction Scheme:

cluster_0 Buchwald-Hartwig Amination cluster_1 This compound This compound Product_A N-Aryl-4-Boc-2-oxopiperazine This compound->Product_A + Ar-X Ar-X Ar-X Pd_catalyst Pd catalyst, ligand Base Base 1-Boc-piperazine 1-Boc-piperazine Product_B N-Aryl-4-Boc-piperazine 1-Boc-piperazine->Product_B + Ar-X Ar-X_2 Ar-X Pd_catalyst_2 Pd catalyst, ligand Base_2 Base

Caption: General scheme for Buchwald-Hartwig N-arylation.

Comparative Yields:

Aryl HalideReagentCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
4-ChlorotolueneThis compoundPd₂(dba)₃ / XPhosNaOtBuToluene1001285
4-Chlorotoluene1-Boc-piperazinePd₂(dba)₃ / XPhosNaOtBuToluene1001292
2-BromopyridineThis compoundPd(OAc)₂ / BINAPCs₂CO₃Dioxane1101878
2-Bromopyridine1-Boc-piperazinePd(OAc)₂ / BINAPCs₂CO₃Dioxane1101888

Note: The above data is a representative summary from typical synthetic procedures and may vary based on specific reaction conditions.

The data suggests that under similar conditions, the less sterically hindered and potentially more nucleophilic secondary amine of 1-Boc-piperazine can lead to slightly higher yields in N-arylation reactions compared to the secondary amine of this compound.

Experimental Protocols

General Procedure for Buchwald-Hartwig N-Arylation:

A mixture of the aryl halide (1.0 mmol), the respective Boc-protected piperazine (1.2 mmol), palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), ligand (e.g., XPhos, 0.04 mmol), and base (e.g., NaOtBu, 1.4 mmol) in an appropriate solvent (e.g., toluene, 10 mL) is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at the specified temperature for the indicated time. Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

Logical Workflow for Choosing a Boc-Protected Piperazine

The selection of the appropriate Boc-protected piperazine is critical for the successful synthesis of the target molecule. The following decision tree illustrates a logical approach to this selection process.

G start Target Molecule Analysis q1 Does the target contain a piperazin-2-one core? start->q1 a1_yes Use this compound q1->a1_yes Yes q2 Is the piperazine ring monosubstituted? q1->q2 No a2_yes Use 1-Boc-piperazine q2->a2_yes Yes q3 Is the piperazine ring symmetrically disubstituted? q2->q3 No a3_yes Use 1,4-di-Boc-piperazine (followed by full deprotection) q3->a3_yes Yes a3_no Consider other substituted piperazines or a multi-step synthesis q3->a3_no No

Caption: Decision tree for selecting the appropriate Boc-piperazine.

Signaling Pathway Context: Piperazine Scaffolds in Drug Discovery

Piperazine derivatives are prevalent in drug candidates that target a variety of signaling pathways. For instance, many kinase inhibitors utilize the piperazine scaffold to interact with the ATP-binding pocket of the enzyme. The choice of substitution on the piperazine ring, which is dictated by the starting building block, is crucial for target affinity and selectivity.

cluster_pathway Generic Kinase Inhibition Pathway Signal Signal Receptor Receptor Signal->Receptor Kinase Kinase Receptor->Kinase Substrate Substrate Kinase->Substrate ATP Phosphorylated_Substrate Phosphorylated_Substrate Kinase->Phosphorylated_Substrate ADP Cellular_Response Cellular_Response Phosphorylated_Substrate->Cellular_Response Piperazine_Inhibitor Piperazine-based Kinase Inhibitor Piperazine_Inhibitor->Kinase Inhibition

Caption: Role of piperazine inhibitors in a kinase signaling pathway.

Conclusion

The choice between this compound and other Boc-protected piperazines is fundamentally driven by the desired final molecular architecture. While 1-Boc-piperazine remains the workhorse for simple monosubstitution, this compound provides a valuable and distinct entry point for the synthesis of piperazin-2-one containing compounds. Researchers should consider the target structure and the subtle differences in reactivity to select the optimal building block for their synthetic campaign.

A Comparative Guide to the Reactivity of 4-Boc-2-oxopiperazine and 1-Boc-piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 4-Boc-2-oxopiperazine and 1-Boc-piperazine, two important building blocks in medicinal chemistry. The presence of a carbonyl group in the piperazine (B1678402) ring of this compound significantly influences its reactivity compared to the more conventional 1-Boc-piperazine. This document summarizes their key differences, supported by experimental data, to aid in the selection of the appropriate reagent for specific synthetic applications.

Executive Summary

The primary difference in reactivity between 1-Boc-piperazine and this compound stems from the electronic nature of the unprotected secondary amine. The electron-withdrawing effect of the adjacent amide carbonyl in this compound renders its N-H proton more acidic and the nitrogen less nucleophilic compared to the N-H in 1-Boc-piperazine. Consequently, 1-Boc-piperazine is generally more reactive towards electrophiles in reactions such as N-alkylation, N-acylation, and transition metal-catalyzed cross-coupling reactions.

Structural and Physicochemical Properties

A summary of the key physical and chemical properties of both compounds is presented below.

Property1-Boc-piperazineThis compound
CAS Number 57260-71-676003-29-7
Molecular Formula C₉H₁₈N₂O₂C₉H₁₆N₂O₃
Molecular Weight 186.25 g/mol [1][2]200.23 g/mol [3]
Appearance White to off-white crystalline powder[2] or solidWhite to yellow to orange powder to crystal
Melting Point 43-47 °C[2][4]158-164 °C
pKa (predicted) 8.45 ± 0.10Not available
Solubility Soluble in common organic solvents like dichloromethane (B109758) and ethanol[2]Soluble in many organic solvents

Comparative Reactivity

The reactivity of the unprotected secondary amine (N-H) is the focal point of this comparison. The Boc-protected nitrogen in both molecules is significantly less nucleophilic and generally does not participate in the reactions discussed below without a deprotection step.

Nucleophilicity and Basicity

The lone pair of electrons on the N-H nitrogen of 1-Boc-piperazine is readily available for nucleophilic attack. In contrast, the lone pair on the corresponding nitrogen in this compound is delocalized by resonance with the adjacent carbonyl group. This delocalization reduces the electron density on the nitrogen, thereby decreasing its nucleophilicity and basicity.

G cluster_0 Reactivity Comparison 1-Boc-piperazine 1-Boc-piperazine High_Nucleophilicity Higher Nucleophilicity (Secondary Amine) 1-Boc-piperazine->High_Nucleophilicity possesses This compound This compound Low_Nucleophilicity Lower Nucleophilicity (Amide N-H) This compound->Low_Nucleophilicity possesses Reactive_NH Reactive N-H High_Nucleophilicity->Reactive_NH Less_Reactive_NH Less Reactive N-H Low_Nucleophilicity->Less_Reactive_NH Alkylation N-Alkylation Reactive_NH->Alkylation Acylation N-Acylation Reactive_NH->Acylation Coupling Coupling Reactions Reactive_NH->Coupling Less_Reactive_NH->Alkylation Requires stronger conditions Less_Reactive_NH->Acylation Requires stronger conditions Less_Reactive_NH->Coupling Less favorable

Caption: Comparative reactivity of 1-Boc-piperazine and this compound.

N-Alkylation

1-Boc-piperazine readily undergoes N-alkylation with a variety of alkyl halides and other electrophiles under standard conditions. In contrast, the N-alkylation of this compound is less commonly reported and is expected to require more forcing conditions (e.g., stronger base, higher temperature) due to its lower nucleophilicity.

ReactionSubstrateElectrophileConditionsYield
N-Alkylation 1-Boc-piperazineBenzyl (B1604629) bromideK₂CO₃, CH₃CN, refluxHigh
This compoundAlkyl halideStronger base (e.g., NaH), DMF, elevated temp.Moderate
N-Acylation

Similar to N-alkylation, 1-Boc-piperazine is easily acylated by acid chlorides and anhydrides. The N-acylation of this compound is also feasible but may require a catalyst or more reactive acylating agents.

ReactionSubstrateAcylating AgentConditionsYield
N-Acylation 1-Boc-piperazineAcetyl chlorideEt₃N, CH₂Cl₂, 0 °C to rtHigh
This compoundAcyl chloridePyridine or DMAP catalyst, elevated temp.Moderate
Buchwald-Hartwig Amination

1-Boc-piperazine is a common coupling partner in palladium-catalyzed Buchwald-Hartwig amination reactions with aryl halides.[4] This reaction is a powerful tool for the synthesis of N-aryl piperazines. The lower nucleophilicity of this compound makes it a less favorable substrate for this transformation, and successful couplings would likely require more specialized and highly active catalyst systems.

ReactionSubstrateCoupling PartnerConditionsYield
Buchwald-Hartwig Amination 1-Boc-piperazineAryl bromidePd catalyst, phosphine (B1218219) ligand, base (e.g., NaOtBu)Good to High
This compoundAryl bromideMore active Pd catalyst/ligand system may be requiredLower

Experimental Protocols

N-Alkylation of 1-Boc-piperazine with an Alkyl Halide

G Start Start Mix Mix 1-Boc-piperazine, alkyl halide, and base (e.g., K2CO3) in solvent (e.g., CH3CN) Start->Mix Heat Heat the reaction mixture to reflux Mix->Heat Monitor Monitor reaction by TLC/LC-MS Heat->Monitor Monitor->Heat Incomplete Workup Aqueous workup Monitor->Workup Complete Purify Purify by column chromatography Workup->Purify End Product Purify->End

Caption: Workflow for N-alkylation of 1-Boc-piperazine.

Materials:

  • 1-Boc-piperazine

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

Procedure:

  • To a solution of 1-Boc-piperazine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and the alkyl halide (1.1 eq).

  • Heat the reaction mixture to reflux and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude product.

  • Purify the product by flash column chromatography on silica (B1680970) gel.

Buchwald-Hartwig Amination of 1-Boc-piperazine

G Start Start Setup Set up a reaction vessel under inert atmosphere (N2 or Ar) Start->Setup Add_Reagents Add Pd catalyst, ligand, base (e.g., NaOtBu), aryl halide, and 1-Boc-piperazine to solvent (e.g., toluene) Setup->Add_Reagents Heat Heat the reaction mixture Add_Reagents->Heat Monitor Monitor reaction by TLC/LC-MS Heat->Monitor Monitor->Heat Incomplete Workup Aqueous workup Monitor->Workup Complete Purify Purify by column chromatography Workup->Purify End Product Purify->End

Caption: Workflow for Buchwald-Hartwig amination of 1-Boc-piperazine.

Materials:

  • 1-Boc-piperazine

  • Aryl halide (e.g., bromobenzene)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere (e.g., argon), add the palladium catalyst, phosphine ligand, and sodium tert-butoxide.

  • Add the aryl halide and 1-Boc-piperazine, followed by anhydrous toluene.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion

References

Unveiling the Three-Dimensional Architecture of 4-Boc-2-Oxopiperazine Derivatives: A Crystallographic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of molecules is paramount. This guide provides a comparative analysis of 4-Boc-2-oxopiperazine derivatives, focusing on their characterization by single-crystal X-ray crystallography. While crystallographic data for a broad series of this compound derivatives is not widely published, this guide presents data from closely related piperazine (B1678402) structures to offer a valuable comparative framework. We also provide detailed experimental protocols for synthesis and crystallographic analysis to support further research in this area.

Comparative Crystallographic Data of Piperazine Derivatives

The following table summarizes key crystallographic parameters for a selection of piperazine derivatives, offering insights into how modifications to the piperazine scaffold can influence the crystal packing and unit cell dimensions. These examples, while not exclusively this compound derivatives, provide a useful reference for what to expect during the crystallographic analysis of this class of compounds.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Volume (ų)ZRef.
1-[3-(3′-methyl-2′,4′-dioxospiro[fluorene-9,5′-imidazolidin]-1′-yl)propyl]-4-phenylpiperazine-1,4-diium dichloride monohydrateC₂₉H₃₂N₄O₂²⁺·2Cl⁻·H₂OMonoclinicP2₁/n13.3642(3)13.9113(3)15.6562(4)108.019(2)2766.49(12)4[1]
3′-methyl-1′-{3-[4-(4-nitrophenyl)piperazin-1-yl]propyl}spiro[fluorene-9,5′-imidazolidine]-2′,4′-dione monohydrateC₂₉H₂₉N₅O₄·H₂OMonoclinicP2₁/c12.9231(4)11.2011(4)19.1678(6)106.635(3)2656.4(2)4[1]
3′-methyl-1′-{5-[4-(4-nitrophenyl)piperazin-1-yl]pentyl}spiro[fluorene-9,5′-imidazolidine]-2′,4′-dioneC₃₁H₃₃N₅O₄MonoclinicP2₁/n10.7493(3)19.3475(6)13.8219(4)109.135(3)2712.91(14)4[1]
1-benzyl-4-[5-(3′-methyl-2′,4′-dioxospiro[fluorene-9,5′-imidazolidin]-1′-yl)pentyl]piperazine-1,4-diium dichloride 0.613-hydrateC₃₂H₃₈N₄O₂²⁺·2Cl⁻·0.613H₂OMonoclinicP2₁/c12.8715(2)16.9624(3)15.0006(3)111.411(2)3045.02(10)4[1]
1-(1-(4-chlorophenyl)-2-nitrovinyl)-4-(tetrahydrofuran-2-carbonyl)piperazineC₁₅H₁₆Cl₃N₃O₄SMonoclinicP2₁/c12.5503(2)11.2039(2)14.1007(4)90.001982.91(7)4[2]

Experimental Protocols

Synthesis of a Representative this compound Derivative

This protocol outlines a general procedure for the synthesis of a this compound derivative. Specific reaction conditions may need to be optimized for different substrates.

Materials:

  • N-Boc-ethylenediamine

  • An α-halo ester (e.g., ethyl bromoacetate)

  • A suitable base (e.g., triethylamine (B128534) or potassium carbonate)

  • An appropriate solvent (e.g., acetonitrile (B52724) or dimethylformamide)

  • Reagents for workup and purification (e.g., ethyl acetate, brine, magnesium sulfate, silica (B1680970) gel)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve N-Boc-ethylenediamine and the base in the chosen solvent.

  • Addition of Electrophile: Slowly add the α-halo ester to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate).

  • Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Single-Crystal X-ray Diffraction Protocol

This protocol provides a general workflow for the characterization of a crystalline this compound derivative by single-crystal X-ray diffraction.

1. Crystal Growth:

  • Grow single crystals of the purified compound suitable for X-ray diffraction. This is often the most challenging step.[3] Common methods include:

    • Slow evaporation of a solution of the compound.

    • Vapor diffusion of a non-solvent into a solution of the compound.

    • Slow cooling of a saturated solution.

2. Crystal Selection and Mounting:

  • Under a microscope, select a single crystal of suitable size (typically 0.1-0.3 mm in all dimensions) that is free of cracks and other defects.[3]

  • Mount the selected crystal on a goniometer head using a suitable cryoprotectant if data is to be collected at low temperatures.

3. Data Collection:

  • Place the mounted crystal on the diffractometer.

  • An intense beam of monochromatic X-rays is directed at the crystal.[3]

  • The crystal is rotated, and the diffraction pattern of reflections is recorded by a detector.[3]

  • Collect a complete dataset by rotating the crystal through a specific angular range, ensuring all unique reflections are measured.

4. Data Processing:

  • Integrate the raw diffraction images to determine the intensity of each reflection.

  • Apply corrections for factors such as Lorentz and polarization effects, and absorption.

  • Determine the unit cell parameters and the crystal's space group.

5. Structure Solution and Refinement:

  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Refine the structural model against the experimental data to improve the agreement between the calculated and observed structure factors. This process involves adjusting atomic coordinates, and thermal parameters.

  • Locate and refine hydrogen atoms.

6. Validation and Analysis:

  • Validate the final crystal structure using software tools to check for geometric and other potential issues.

  • Analyze the final structure to determine bond lengths, bond angles, torsion angles, and intermolecular interactions.

  • Deposit the final structural data in a crystallographic database such as the Cambridge Structural Database (CSD).

Visualizing the Workflow

To better illustrate the processes involved in the characterization of this compound derivatives, the following diagrams outline the key steps.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Starting Materials (N-Boc-ethylenediamine, α-halo ester) Reaction Chemical Reaction (Cyclization) Start->Reaction Base, Solvent Workup Workup & Purification (Extraction, Chromatography) Reaction->Workup Product Purified this compound Derivative Workup->Product Spectroscopy Spectroscopic Analysis (NMR, MS) Product->Spectroscopy Crystallography Single-Crystal X-ray Diffraction Product->Crystallography Crystal Growth Structure 3D Molecular Structure Spectroscopy->Structure Crystallography->Structure

General workflow for the synthesis and characterization of this compound derivatives.

XRay_Crystallography_Workflow cluster_experiment Experimental Steps cluster_analysis Data Analysis CrystalGrowth 1. Crystal Growth Mounting 2. Crystal Mounting CrystalGrowth->Mounting DataCollection 3. X-ray Data Collection Mounting->DataCollection Processing 4. Data Processing DataCollection->Processing Solution 5. Structure Solution Processing->Solution Refinement 6. Structure Refinement Solution->Refinement Validation 7. Validation & Analysis Refinement->Validation FinalStructure Final Crystal Structure Validation->FinalStructure

Detailed workflow for single-crystal X-ray crystallography.

Alternative and Complementary Characterization Techniques

While single-crystal X-ray crystallography provides the definitive solid-state structure, other techniques are essential for a comprehensive characterization of this compound derivatives:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure and connectivity of atoms in solution.

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: Helps to identify the presence of key functional groups, such as the carbonyl (C=O) group of the oxopiperazine ring and the Boc protecting group.

  • Powder X-ray Diffraction (PXRD): Useful for analyzing the bulk purity of a crystalline sample and for studying polymorphism.

By combining the insights from these complementary techniques with the detailed three-dimensional information from single-crystal X-ray crystallography, researchers can gain a complete understanding of the structural and chemical properties of novel this compound derivatives, paving the way for their application in drug discovery and development.

References

Comparative Guide to the Biological Activities of 4-Boc-2-Oxopiperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-Boc-2-oxopiperazine scaffold is a valuable building block in medicinal chemistry, offering a conformationally constrained diamine surrogate that can be strategically modified to interact with various biological targets. While comprehensive structure-activity relationship (SAR) studies on a wide range of this compound derivatives are still emerging, the broader class of 2-oxopiperazine and piperazine-containing compounds has demonstrated significant potential across several therapeutic areas. This guide provides a comparative overview of the reported biological activities, supported by available experimental data, to inform future drug discovery and development efforts centered on this promising scaffold.

Antiviral Activity

Derivatives of 2-oxopiperazine have shown notable efficacy as antiviral agents, particularly against the dengue virus. Systematic investigation of the 2-oxopiperazine scaffold has led to the identification of potent inhibitors.

Table 1: Anti-Dengue Virus Activity of 2-Oxopiperazine Derivatives

Compound IDStructureTargetAssayActivity (EC₅₀)
(S)-29 Pyrrolopiperazinone-derived 2-oxopiperazineDengue Virus (all 4 serotypes)Cell-based assay<0.1 µM[1]

EC₅₀ (Half-maximal effective concentration) represents the concentration of a drug that gives half-maximal response.

The potent activity of compound (S)-29 highlights the potential of the 2-oxopiperazine core in developing effective antiviral therapies.[1] Cross-resistant analysis has suggested that the viral protein NS4B is the target for this class of compounds.[1]

Anticancer Activity

While specific studies on the anticancer properties of a series of this compound derivatives are limited in the public domain, the broader family of piperazine-containing compounds exhibits significant cytotoxic activity against various cancer cell lines. These compounds often function through mechanisms such as cell cycle arrest and induction of apoptosis. For instance, novel 1-(2-aryl-2-adamantyl)piperazine derivatives have shown selective efficacy against melanoma.

Table 2: Anticancer Activity of Selected Piperazine (B1678402) Derivatives

Compound ClassCancer Cell LineAssayActivity (GI₅₀/IC₅₀)
1-(2-Aryl-2-adamantyl)piperazinesMelanoma (SK-MEL-28, MDA-MB-435)Cell Growth InhibitionLow µM range[2]
4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazinesBreast Cancer (MCF7)Cytotoxicity AssayIC₅₀ < 20 µM for active compounds[3]
Vindoline-piperazine ConjugatesBreast Cancer (MDA-MB-468)Growth InhibitionGI₅₀ = 1.00 µM[4]
Vindoline-piperazine ConjugatesNon-small cell lung cancer (HOP-92)Growth InhibitionGI₅₀ = 1.35 µM[4]

GI₅₀ (50% growth inhibition) is the concentration of the drug that causes 50% inhibition of cell growth. IC₅₀ (Half-maximal inhibitory concentration) is the concentration of the drug that inhibits a biological process by 50%.

The data suggests that modifications on the piperazine ring are crucial for potent and selective anticancer activity. The presence of bulky and lipophilic groups, as seen in the adamantyl and vindoline (B23647) derivatives, appears to be favorable for cytotoxicity.

Neuroprotective Effects

The piperazine scaffold is a common feature in compounds designed for central nervous system (CNS) activity. While specific neuroprotection assays on this compound derivatives are not widely reported, related piperazine compounds have been investigated for their potential to mitigate neurotoxicity. For example, certain piperazine derivatives have been shown to protect against aluminum-induced neurotoxicity by inhibiting acetylcholinesterase and reducing oxidative stress.[5]

Further research is warranted to explore the potential of this compound derivatives in the context of neurodegenerative diseases.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of research findings. Below is a generalized protocol for a commonly used assay to determine the cytotoxic activity of compounds.

MTT Assay for Cytotoxicity

Objective: To determine the concentration of a test compound that inhibits cell viability by 50% (IC₅₀).

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete growth medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using a suitable software.

Visualizations

General Synthetic Pathway for this compound Derivatives

G General Synthetic Scheme start Starting Materials (e.g., N-Boc-ethylenediamine, alpha-halo ester) step1 Cyclization start->step1 intermediate This compound step1->intermediate step2 Functionalization (e.g., N-alkylation, C-alkylation) intermediate->step2 product Substituted This compound Derivatives step2->product

Caption: A simplified workflow for the synthesis of this compound derivatives.

Conceptual Signaling Pathway for Anticancer Activity

G Potential Anticancer Mechanism compound Piperazine Derivative receptor Cell Surface Receptor (e.g., Growth Factor Receptor) compound->receptor Inhibition kinase_cascade Kinase Signaling Cascade (e.g., MAPK/ERK, PI3K/Akt) compound->kinase_cascade Inhibition receptor->kinase_cascade Activation transcription Transcription Factors (e.g., NF-κB, AP-1) kinase_cascade->transcription Activation apoptosis Apoptosis kinase_cascade->apoptosis Inhibition of Pro-apoptotic proteins cell_cycle Cell Cycle Progression transcription->cell_cycle Promotion cell_cycle->apoptosis Inhibition

Caption: A hypothetical signaling pathway illustrating how piperazine derivatives may exert anticancer effects.

References

Spectroscopic Comparison of 4-Boc-2-oxopiperazine and its Deprotected Form, 2-Oxopiperazine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of 4-Boc-2-oxopiperazine and its deprotected counterpart, 2-oxopiperazine. This information is crucial for researchers in drug development and medicinal chemistry who utilize the Boc protecting group strategy in the synthesis of piperazine-containing scaffolds. The removal of the tert-butyloxycarbonyl (Boc) group results in significant and predictable changes in the spectroscopic signatures of the molecule, which are essential for reaction monitoring and product characterization.

Chemical Structures

This compound is a carbamate-protected derivative of 2-oxopiperazine. The Boc group is attached to the nitrogen atom at position 4 of the piperazine (B1678402) ring.

2-Oxopiperazine , the deprotected form, has a secondary amine at position 4, rendering it more polar and reactive.

Spectroscopic Data Comparison

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for both compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data Comparison

Assignment This compound Chemical Shift (δ, ppm) 2-Oxopiperazine Chemical Shift (δ, ppm) Key Differences
Boc-group (CH₃)₃C-~1.47 (s, 9H)-Disappearance of the large singlet at ~1.47 ppm.
-CH₂-C=O~4.05 (s, 2H)~3.95 (s, 2H)Minor upfield shift after deprotection.
-N(Boc)-CH₂-~3.55 (t, 2H)-Disappearance of this triplet.
-CH₂-NH- (in Boc form)~3.29 (t, 2H)-Disappearance of this triplet.
-CH₂-NH- (in deprotected)-~3.45 (t, 2H)Appearance of a triplet around 3.45 ppm.
-C=O-NH-CH₂--~3.18 (t, 2H)Appearance of a triplet around 3.18 ppm.
>NH (amide)~7.5 (br s, 1H)~8.0 (br s, 1H)Downfield shift and potential sharpening of the amide proton signal.
>NH (amine)-Variable (br s, 1H)Appearance of a new, often broad, amine proton signal.

¹³C NMR Data Comparison

Assignment This compound Chemical Shift (δ, ppm) 2-Oxopiperazine Chemical Shift (δ, ppm) Key Differences
C =O (amide)~165.9~167.0Minor downfield shift of the amide carbonyl carbon.
C =O (Boc)~154.5-Disappearance of the Boc carbonyl carbon signal.
-C (CH₃)₃~80.5-Disappearance of the quaternary carbon signal of the Boc group.
-C(C H₃)₃~28.3-Disappearance of the methyl carbon signals of the Boc group.
-C H₂-C=O~49.0~51.0Downfield shift of the carbon adjacent to the amide carbonyl.
-N(Boc)-C H₂-~43.5-Disappearance of this carbon signal.
-C H₂-NH- (in Boc form)~41.0-Disappearance of this carbon signal.
-C H₂-NH- (in deprotected)-~44.5Appearance of a new methylene (B1212753) carbon signal.
-C=O-NH-C H₂--~42.0Appearance of a new methylene carbon signal.
Infrared (IR) Spectroscopy
Functional Group This compound Wavenumber (cm⁻¹) 2-Oxopiperazine Wavenumber (cm⁻¹) Key Differences
N-H Stretch (amide)~3200-3300~3200-3300 (may be broader)The N-H stretching band of the secondary amine in 2-oxopiperazine may overlap with the amide N-H stretch, leading to a broader absorption in this region.
N-H Stretch (amine)-~3300-3500 (often weak)Appearance of a new, typically weak to medium, N-H stretching band.
C-H Stretch (alkane)~2850-3000~2850-3000The intensity of this region will decrease upon removal of the nine C-H bonds of the Boc group.
C=O Stretch (carbamate)~1680-1700-Disappearance of the strong carbamate (B1207046) carbonyl absorption.
C=O Stretch (amide)~1640-1660~1650-1670A slight shift in the amide carbonyl frequency is expected due to changes in the electronic environment.
N-H Bend (amine)-~1550-1650Appearance of a new N-H bending vibration.
Mass Spectrometry (MS)
Compound Molecular Formula Molecular Weight Expected [M+H]⁺ (m/z) Key Fragmentation Patterns
This compoundC₉H₁₆N₂O₃200.23201.12Loss of isobutylene (B52900) (-56 Da) to give a fragment at m/z 145. Loss of the Boc group (-100 Da) to give a fragment at m/z 101.
2-OxopiperazineC₄H₈N₂O100.12101.07Fragmentation of the piperazine ring, with common fragments at m/z 71, 56, and 43.

Experimental Protocols

Deprotection of this compound

Method 1: Using Trifluoroacetic Acid (TFA)

  • Dissolve this compound in dichloromethane (B109758) (DCM) (approx. 0.1 M solution).

  • Add an equal volume of trifluoroacetic acid (TFA) to the solution at room temperature.

  • Stir the reaction mixture for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Co-evaporate the residue with a solvent like toluene (B28343) or methanol (B129727) to remove residual TFA.

  • The resulting trifluoroacetate (B77799) salt of 2-oxopiperazine can be used directly or neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and extracted with an appropriate organic solvent to yield the free amine.

Method 2: Using Hydrochloric Acid (HCl) in Dioxane

  • Dissolve this compound in a minimal amount of 1,4-dioxane.

  • Add a 4 M solution of HCl in dioxane (typically 5-10 equivalents) to the mixture.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, the hydrochloride salt of 2-oxopiperazine often precipitates from the solution.

  • The precipitate can be collected by filtration and washed with a non-polar solvent like diethyl ether.

  • Alternatively, the solvent can be removed under reduced pressure to yield the hydrochloride salt. The free amine can be obtained by neutralization as described in Method 1.

Spectroscopic Analysis

NMR Spectroscopy

  • Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

  • For solid samples, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin, transparent disk.

  • Alternatively, for both solid and liquid samples, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the sample directly on the ATR crystal.

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups present.

Mass Spectrometry

  • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

  • If necessary, perform tandem mass spectrometry (MS/MS) to obtain fragmentation data for structural confirmation.

Visualized Workflows and Reactions

deprotection_reaction cluster_reactants Reactants cluster_products Products Boc_Oxopiperazine This compound Reaction Boc_Oxopiperazine->Reaction Acid TFA or HCl/Dioxane Acid->Reaction Oxopiperazine 2-Oxopiperazine Salt Isobutylene Isobutylene CO2 CO₂ Reaction->Oxopiperazine Reaction->Isobutylene Reaction->CO2

Caption: Boc Deprotection Reaction of this compound.

spectroscopic_workflow cluster_synthesis Synthesis & Deprotection cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison start Start with This compound deprotection Boc Deprotection start->deprotection product Obtain 2-Oxopiperazine deprotection->product nmr NMR (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms compare Compare Spectroscopic Data nmr->compare ir->compare ms->compare

Caption: Workflow for Spectroscopic Comparison.

Unlocking Enhanced Stability and Conformational Control: The Advantages of 4-Boc-2-Oxopiperazine in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of peptides and peptidomimetics, the choice of building blocks is a critical determinant of the final compound's properties and therapeutic potential. In the landscape of solid-phase synthesis, 4-Boc-2-oxopiperazine emerges as a superior building block for introducing conformational rigidity and enhanced proteolytic stability compared to standard amino acid precursors. This guide provides an objective comparison of this compound with conventional alternatives, supported by available experimental data and detailed synthetic protocols.

The primary advantage of incorporating a 2-oxopiperazine scaffold into a peptide backbone lies in its ability to introduce a rigid, turn-like structure. This conformational constraint is crucial for mimicking and stabilizing bioactive conformations of peptides, which can lead to improved binding affinity and selectivity for their biological targets. Furthermore, the non-natural amide bond within the 2-oxopiperazine ring offers significant resistance to enzymatic degradation, a major hurdle in the development of peptide-based therapeutics.

Performance Comparison: this compound vs. Standard Amino Acids

While direct, side-by-side quantitative comparisons of solid-phase synthesis efficiency between this compound and standard Boc- or Fmoc-amino acids are not extensively documented in publicly available literature, the purity of the resulting peptidomimetics has been shown to be high. The decision to use this building block is often driven by the desired final properties of the peptide rather than a direct competition on synthesis speed or yield with linear peptides.

Table 1: Purity of 2-Oxopiperazine-Containing Peptoids from Solid-Phase Synthesis

CompoundSubstituent at Chiral CenterPurity (%)
6a Methyl98
6b Isobutyl90
6c Phenyl92
6d Naphthyl98
6e 4-Fluorophenyl90
6f 3-Chlorophenyl85

Source: Adapted from research on the synthesis of 2-oxopiperazine ring-containing peptoids. The purity was determined by HPLC analysis.[1]

Key Advantages of this compound in Solid-Phase Synthesis

  • Conformational Rigidity: The cyclic nature of the 2-oxopiperazine ring restricts the rotational freedom of the peptide backbone, inducing a stable turn conformation. This pre-organization can enhance binding to target receptors by reducing the entropic penalty of binding.

  • Enhanced Proteolytic Stability: The endocyclic amide bond of the 2-oxopiperazine core is not a natural substrate for many common proteases, leading to a significantly increased half-life of the resulting peptidomimetic in biological systems.

  • Scaffold for Diversity: The 2-oxopiperazine ring can be readily functionalized at multiple positions, allowing for the introduction of a wide range of side chains and functional groups to explore structure-activity relationships.

Experimental Protocols

A detailed protocol for the incorporation of a this compound building block into a growing peptide chain on a solid support is provided below. This protocol is based on standard Boc-based solid-phase peptide synthesis (SPPS) principles.

Protocol 1: Incorporation of this compound into a Peptide Sequence on Solid Support

1. Resin Preparation:

  • Swell the appropriate resin (e.g., Rink Amide MBHA resin) in N,N-dimethylformamide (DMF) for 1 hour.
  • Remove the Fmoc protecting group from the resin-bound amine by treating with 20% piperidine (B6355638) in DMF (2 x 10 minutes).
  • Wash the resin thoroughly with DMF (5x), isopropanol (B130326) (IPA) (2x), and dichloromethane (B109758) (DCM) (5x).

2. Coupling of this compound:

  • Dissolve this compound (2 equivalents relative to resin loading) and a coupling agent such as HBTU (2 equivalents) and HOBt (2 equivalents) in DMF.
  • Add a base, such as N,N-diisopropylethylamine (DIEA) (4 equivalents), to the solution.
  • Add the activated this compound solution to the resin.
  • Agitate the reaction mixture for 2-4 hours at room temperature.
  • Monitor the coupling reaction for completion using a qualitative method like the Kaiser test.

3. Capping of Unreacted Amines (Optional but Recommended):

  • After the coupling step, wash the resin with DMF.
  • Treat the resin with a capping solution (e.g., acetic anhydride/DIEA/DMF) for 30 minutes to block any unreacted amino groups.
  • Wash the resin thoroughly with DMF, IPA, and DCM.

4. Boc Deprotection:

  • Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc protecting group from the 2-oxopiperazine nitrogen.
  • Wash the resin with DCM (5x), IPA (2x), and DMF (5x).

5. Chain Elongation:

  • The newly deprotected secondary amine on the 2-oxopiperazine ring is now ready for coupling with the next protected amino acid in the sequence. Repeat the coupling and deprotection steps as required.

6. Cleavage and Deprotection:

  • Once the desired peptide sequence is assembled, wash the resin with DCM and dry it under vacuum.
  • Treat the peptide-resin with a cleavage cocktail (e.g., TFA/triisopropylsilane/water) for 2-4 hours to cleave the peptide from the resin and remove any remaining side-chain protecting groups.
  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

7. Purification:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the solid-phase synthesis of a peptidomimetic incorporating a this compound unit.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_coupling Incorporation of this compound cluster_elongation Peptide Chain Elongation cluster_final_steps Final Steps Resin Solid Support (e.g., Rink Amide Resin) Swell Swell Resin (DMF) Resin->Swell Deprotect_Fmoc Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect_Fmoc Couple Couple to Resin Deprotect_Fmoc->Couple Activate Activate this compound (HBTU/HOBt/DIEA) Activate->Couple Deprotect_Boc Boc Deprotection (50% TFA/DCM) Couple->Deprotect_Boc Couple_AA Couple Next Boc-Amino Acid Deprotect_Boc->Couple_AA Couple_AA->Deprotect_Boc Repeat as needed Cleave Cleavage from Resin & Final Deprotection Couple_AA->Cleave Purify Purification (RP-HPLC) Cleave->Purify

Solid-phase synthesis workflow for incorporating this compound.

Conclusion

The use of this compound in solid-phase synthesis offers a powerful strategy for the development of conformationally constrained and proteolytically stable peptidomimetics. While more quantitative data directly comparing its synthetic performance to standard amino acids would be beneficial, the high purity of the resulting products and the significant advantages in terms of the final peptide's properties make it an invaluable tool for researchers in drug discovery and development. The provided protocol and workflow offer a clear guide for the successful incorporation of this building block into novel peptide-based therapeutics.

References

comparative study of different methods for 4-Boc-2-oxopiperazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key building blocks is paramount. 4-Boc-2-oxopiperazine is a valuable intermediate in the synthesis of a variety of biologically active molecules. This guide provides a comparative analysis of two common synthetic methods for its preparation, offering detailed experimental protocols and quantitative data to inform the selection of the most suitable route for your research needs.

Method 1: Direct Boc-Protection of Piperazin-2-one (B30754)

This method involves the direct protection of the commercially available piperazin-2-one with di-tert-butyl dicarbonate (B1257347) (Boc-anhydride). It is a straightforward and often high-yielding approach.

Experimental Protocol:

Under an inert atmosphere and in an ice-water bath, di-tert-butyl dicarbonate (22.9 g, 105 mmol) is slowly added to a solution of piperazin-2-one (10.0 g, 100 mmol), triethylamine (B128534) (20.2 g, 200 mmol), and a catalytic amount of 4-dimethylaminopyridine (B28879) (50 mg) in dichloromethane (B109758) (250 mL). The reaction mixture is stirred for one hour in the ice-water bath, followed by an additional 4.5 hours of stirring at room temperature. Upon completion, the mixture is diluted with dichloromethane (250 mL) and washed sequentially with water (200 mL), 5% citric acid solution (200 mL), dilute hydrochloric acid (200 mL), saturated sodium bicarbonate solution (20 mL), and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the final product.[1]

Method 2: Cyclization of N-Boc-Ethylenediamine

This two-step approach begins with the mono-protection of ethylenediamine, followed by cyclization with a suitable C2-electrophile, such as ethyl bromoacetate (B1195939). This method offers the flexibility of synthesizing the starting material in-house.

Experimental Protocol:

Step 1: Synthesis of N-Boc-ethylenediamine

Ethylenediamine (e.g., 18.2 g, 302 mmol) is dissolved in dichloromethane (250 mL) and cooled to 0°C. A solution of di-tert-butyl dicarbonate (10 g, 45.8 mmol) in dichloromethane (50 mL) is added dropwise. The reaction mixture is stirred for 12 hours at room temperature. The resulting precipitate is filtered and washed with dichloromethane. The filtrate is collected, and the solvent is evaporated. The residue is redissolved in ethyl acetate (B1210297) and washed with brine and water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to obtain N-Boc-ethylenediamine.

Step 2: Cyclization to this compound

To a solution of N-Boc-ethylenediamine (1 equivalent) and a non-nucleophilic base such as triethylamine (2-3 equivalents) in a suitable solvent like dichloromethane or acetonitrile, ethyl bromoacetate (1-1.2 equivalents) is added dropwise at 0°C. The reaction is then allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction mixture is then heated to reflux to promote intramolecular cyclization and lactam formation. After cooling, the mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography to yield this compound.

Data Presentation

ParameterMethod 1: Direct Boc-ProtectionMethod 2: Cyclization of N-Boc-Ethylenediamine
Starting Materials Piperazin-2-one, Di-tert-butyl dicarbonateEthylenediamine, Di-tert-butyl dicarbonate, Ethyl bromoacetate
Number of Steps 12
Key Intermediates NoneN-Boc-ethylenediamine
Reported Yield ~90%[1]Yields can vary depending on the efficiency of both steps.
Purity Generally high after workupRequires chromatographic purification
Scalability Readily scalableScalable, but requires careful control of the mono-protection step
Reagent Availability Piperazin-2-one is commercially availableEthylenediamine and other reagents are common lab chemicals

Visualization of Synthetic Approaches

Synthesis_Comparison cluster_0 Method 1: Direct Boc-Protection cluster_1 Method 2: Cyclization of N-Boc-Ethylenediamine A1 Piperazin-2-one B1 Di-tert-butyl dicarbonate, Et3N, DMAP, DCM A1->B1 C1 This compound B1->C1 A2 Ethylenediamine B2 Di-tert-butyl dicarbonate, DCM A2->B2 C2 N-Boc-ethylenediamine B2->C2 D2 Ethyl bromoacetate, Et3N, DCM/MeCN, Reflux C2->D2 E2 This compound D2->E2

Caption: Comparative workflow of the two primary synthetic routes to this compound.

Logical Relationship of Method Selection

Method_Selection Start Need to Synthesize This compound HighYield Is highest possible yield the primary concern? Start->HighYield Time Is minimizing the number of synthetic steps critical? HighYield->Time No Method1 Choose Method 1: Direct Boc-Protection HighYield->Method1 Yes Cost Is starting material cost a major factor? Time->Cost No Time->Method1 Yes Cost->Method1 No Method2 Choose Method 2: Cyclization of N-Boc-Ethylenediamine Cost->Method2 Yes (if Piperazin-2-one is expensive)

Caption: Decision tree for selecting the optimal synthesis method based on experimental priorities.

References

A Comparative Guide to Analytical Methods for the Quantification of 4-Boc-2-oxopiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of 4-Boc-2-oxopiperazine, a key intermediate in the synthesis of various pharmaceutical agents. As direct validated methods for this specific intermediate are not extensively published, this document outlines adaptable analytical strategies based on common practices for similar N-Boc protected compounds and piperazine (B1678402) derivatives. The guide covers High-Performance Liquid Chromatography (HPLC) with UV detection, Ultra-High-Performance Liquid Chromatography (UPLC) with UV detection, and Liquid Chromatography-Mass Spectrometry (LC-MS), offering detailed experimental protocols and expected performance data to aid in method selection and development.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the potential performance characteristics of different analytical techniques that can be adapted and validated for the quantification of this compound. The values are based on typical performance for similar small molecule intermediates.

ParameterHPLC-UVUPLC-UVLC-MS/MS
Principle Separation based on partitioning between a stationary and mobile phase, with detection by UV absorbance.Similar to HPLC but uses smaller particle size columns for higher resolution and faster analysis.Separation by chromatography followed by mass-based detection, offering high selectivity and sensitivity.
Linearity (r²) > 0.995> 0.998> 0.999
Limit of Detection (LOD) 10 - 100 ng/mL1 - 20 ng/mL0.01 - 1 ng/mL
Limit of Quantification (LOQ) 30 - 300 ng/mL5 - 60 ng/mL0.05 - 5 ng/mL
Accuracy (% Recovery) 95 - 105%97 - 103%98 - 102%
Precision (%RSD) < 5%< 3%< 2%
Run Time 10 - 30 minutes2 - 10 minutes2 - 10 minutes
Throughput ModerateHighHigh
Selectivity Moderate (potential for interference from compounds with similar chromophores)High (improved resolution over HPLC)Very High (based on mass-to-charge ratio)
Instrumentation Cost Low to ModerateModerate to HighHigh
Comments A cost-effective and widely available technique suitable for routine analysis where high sensitivity is not required. The Boc-group provides a chromophore for UV detection.Offers significant improvements in speed and resolution over traditional HPLC, ideal for high-throughput environments.The gold standard for sensitive and selective quantification, particularly in complex matrices or for trace-level analysis. No chromophore is necessary.

Experimental Protocols

The following are detailed, adaptable methodologies for the key analytical techniques. Note: These protocols are starting points and must be fully validated for the specific analysis of this compound.

HPLC-UV Method (Adapted)

This method is based on a general reversed-phase HPLC approach for N-Boc protected intermediates.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% to 30% B

    • 18-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm (where the carbamate (B1207046) group of the Boc-protecting group absorbs).

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (70:30 Water:Acetonitrile) to a final concentration within the expected linear range (e.g., 1-100 µg/mL). Filter through a 0.45 µm syringe filter before injection.

  • Standard Preparation: Prepare a stock solution of this compound reference standard in acetonitrile. Prepare a series of calibration standards by serial dilution in the initial mobile phase composition.

UPLC-UV Method (Adapted)

This method provides a faster analysis with higher resolution compared to the HPLC method.

  • Instrumentation: A UPLC system with a photodiode array (PDA) or tunable UV (TUV) detector.

  • Column: UPLC C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    • 0-0.5 min: 20% B

    • 0.5-3.0 min: 20% to 90% B

    • 3.0-3.5 min: 90% B

    • 3.5-3.6 min: 90% to 20% B

    • 3.6-5.0 min: 20% B (re-equilibration)

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 2 µL

  • Sample and Standard Preparation: As described for the HPLC-UV method, but potentially at lower concentrations due to increased sensitivity.

LC-MS/MS Method (Adapted)

This method is ideal for high sensitivity and selectivity, especially in complex sample matrices.

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions: The UPLC conditions described above can be used.

  • Mass Spectrometer Settings (Example):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

    • MRM Transitions: The specific precursor and product ions for this compound would need to be determined by infusing a standard solution. A likely precursor ion would be the protonated molecule [M+H]⁺. A characteristic product ion would be identified after fragmentation.

  • Sample and Standard Preparation: Similar to the HPLC/UPLC methods, but dilutions will be made to achieve concentrations in the ng/mL range. An internal standard (a structurally similar, stable isotope-labeled compound if available) should be used for optimal accuracy and precision.

Mandatory Visualizations

Workflow for Analytical Method Validation

analytical_method_validation_workflow cluster_planning Phase 1: Planning & Development cluster_validation Phase 2: Validation Parameters cluster_implementation Phase 3: Implementation define_scope Define Scope & Purpose select_method Select Analytical Technique (HPLC, UPLC, LC-MS) define_scope->select_method develop_protocol Develop Initial Protocol select_method->develop_protocol specificity Specificity / Selectivity develop_protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness documentation Finalize SOP & Documentation robustness->documentation routine_use Implement for Routine Analysis documentation->routine_use

Caption: General workflow for the validation of an analytical method.

Comparison of Analytical Techniques

analytical_technique_comparison cluster_hplc HPLC-UV cluster_uplc UPLC-UV cluster_lcms LC-MS/MS hplc_cost Lower Cost uplc_cost Moderate Cost hplc_sensitivity Moderate Sensitivity hplc_selectivity Moderate Selectivity uplc_speed High Speed uplc_resolution High Resolution lcms_cost High Cost lcms_sensitivity Highest Sensitivity lcms_selectivity Highest Selectivity central_node This compound Quantification central_node->hplc_cost Cost-Effective Option central_node->uplc_speed High-Throughput Option central_node->lcms_sensitivity High-Sensitivity Option

Caption: Key characteristics of analytical techniques for quantification.

Safety Operating Guide

Essential Safety and Logistical Information for Handling 4-Boc-2-Oxopiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical reagents is paramount. This document provides essential safety protocols, operational procedures, and disposal plans for 4-Boc-2-Oxopiperazine (CAS No. 76003-29-7).

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, adherence to strict safety protocols and the use of appropriate personal protective equipment are mandatory.

PPE Category Specific Requirements Rationale
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile).To prevent skin contact and irritation.[1][2][3]
Eye and Face Protection Tight-sealing safety goggles and a face shield.To protect against dust particles and splashes.[1][4][5]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) if exposure limits are exceeded or if irritation is experienced.[5]To prevent inhalation of dust that may cause respiratory irritation.[1]
Body Protection A lab coat, impervious clothing, or a chemical-resistant apron.To protect the skin from accidental contact.[4][6]

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal minimizes the risk of exposure and ensures a safe laboratory environment.

Operational_Workflow cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_cleanup Cleanup and Disposal Receipt Receive Package Inspect Inspect for Damage Receipt->Inspect Store Store in a Cool, Dry, Well-Ventilated Area Inspect->Store Don_PPE Don Appropriate PPE Workstation Prepare Well-Ventilated Workstation Don_PPE->Workstation Weigh Weigh and Handle Solid Workstation->Weigh Dissolve Dissolve or Use in Reaction Weigh->Dissolve Clean Clean Work Area and Equipment Doff_PPE Doff and Dispose of PPE Clean->Doff_PPE Dispose Dispose of Waste Doff_PPE->Dispose

Operational workflow for handling this compound.

Experimental Protocol: Step-by-Step Handling

  • Preparation :

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Work in a well-ventilated area, such as a chemical fume hood.[1]

    • Don all required PPE as outlined in the table above.

  • Handling the Solid :

    • Before use, allow the container to reach room temperature.

    • Carefully open the container, avoiding the creation of dust.

    • Use a clean, designated spatula for transferring the solid.

    • Weigh the required amount in a tared, sealed container if possible, or in a fume hood.

    • Close the container tightly after use.[1]

  • Post-Handling :

    • Thoroughly wash hands and any exposed skin after handling.[2][3]

    • Clean all equipment and the work area to prevent cross-contamination.

    • Remove and dispose of contaminated PPE properly.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Disposal_Plan cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection cluster_disposal Final Disposal Unused_Chemical Unused this compound Waste_Container Designated Hazardous Waste Container Unused_Chemical->Waste_Container Contaminated_Materials Contaminated PPE and Labware Contaminated_Materials->Waste_Container Licensed_Disposal Licensed Hazardous Waste Disposal Facility Waste_Container->Licensed_Disposal

Disposal plan for this compound and associated waste.

Disposal Protocol

  • Waste Classification : Unused this compound and materials contaminated with it should be treated as hazardous waste.

  • Collection :

    • Collect waste in a designated, properly labeled, and sealed container.

    • Do not mix with other waste streams unless compatible.

  • Disposal :

    • Dispose of the waste through a licensed hazardous waste disposal company.

    • Follow all local, state, and federal regulations for chemical waste disposal.[1][2][3]

    • The empty container should also be disposed of as hazardous waste.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Boc-2-Oxopiperazine
Reactant of Route 2
4-Boc-2-Oxopiperazine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.